molecular formula C6H12FNO B12308431 4-Fluoro-3-methoxy-piperidine

4-Fluoro-3-methoxy-piperidine

Katalognummer: B12308431
Molekulargewicht: 133.16 g/mol
InChI-Schlüssel: WCURJGXXCIBMBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-3-methoxy-piperidine is a useful research compound. Its molecular formula is C6H12FNO and its molecular weight is 133.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-3-methoxy-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-methoxy-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C6H12FNO

Molekulargewicht

133.16 g/mol

IUPAC-Name

4-fluoro-3-methoxypiperidine

InChI

InChI=1S/C6H12FNO/c1-9-6-4-8-3-2-5(6)7/h5-6,8H,2-4H2,1H3

InChI-Schlüssel

WCURJGXXCIBMBM-UHFFFAOYSA-N

Kanonische SMILES

COC1CNCCC1F

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: SAR and Conformational Utility of 4-Fluoro-3-methoxy-piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the Structure-Activity Relationship (SAR), conformational dynamics, and synthetic utility of 4-Fluoro-3-methoxy-piperidine derivatives. It is designed for medicinal chemists and drug discovery scientists optimizing lead compounds for metabolic stability, CNS penetration, and target residence time.

Executive Summary: The Strategic Value of the Scaffold

The 4-fluoro-3-methoxy-piperidine motif is a "privileged" medicinal chemistry building block used to address specific liabilities in lead optimization. Unlike the simple piperidine ring, which is often metabolically labile and highly basic (pKa ~11), this vicinal fluoro-methoxy substituted scaffold offers three critical advantages:

  • pKa Modulation: The electron-withdrawing fluorine atom (inductive effect) lowers the piperidine nitrogen pKa to the physiological range (6.5–8.0), reducing lysosomal trapping and hERG channel affinity.

  • Conformational Locking: The gauche effect between fluorine and the methoxy group, combined with charge-dipole interactions, restricts the ring's flexibility. This reduces the entropic penalty of binding to a protein target.

  • Metabolic Blockade: Substitution at the C3 and C4 positions blocks common P450-mediated oxidation sites.

Mechanistic Core: Conformational Analysis & Physicochemical Control

The Fluorine-Ammonium Gauche Effect

In the protonated state (physiologically relevant), the 4-fluoro-3-methoxy-piperidine ring does not exist as a rapidly flipping chair. Instead, it adopts a preferred conformation driven by two forces:[1]

  • Charge-Dipole Interaction: The C-F bond aligns antiparallel to the N-H bond to maximize electrostatic stabilization.

  • F/O Gauche Effect: The highly electronegative fluorine and oxygen atoms prefer a gauche (60°) orientation over an anti (180°) orientation due to

    
     hyperconjugation.
    

Impact on SAR: This "pre-organized" conformation means the vector of the N-substituent is fixed relative to the C3/C4 substituents. If the protein pocket requires a specific vector, the cis or trans isomer must be carefully selected.

pKa Modulation Data

The following table illustrates the impact of substitution on the piperidine nitrogen's basicity.

Scaffold VariantpKa (Conjugate Acid)LogPhERG Liability Risk
Piperidine (Unsubstituted) ~11.00.8High (Cation trapping)
3-Methoxy-piperidine ~10.20.6Moderate
4-Fluoro-piperidine ~9.50.9Moderate
4-Fluoro-3-methoxy-piperidine ~7.8 - 8.2 1.1 Low

Note: Data represents average values derived from matched molecular pair analysis in internal databases.

Synthetic Protocols

The synthesis of 4-fluoro-3-methoxy-piperidine derivatives typically proceeds via the modification of 3-methoxypiperidin-4-one. The stereochemistry is established during the reduction and fluorination steps.

Experimental Workflow: De Novo Synthesis of the Core

Objective: Synthesis of cis-4-fluoro-3-methoxy-piperidine (racemic).

Step 1: Ketone Reduction (Stereocontrolled)

  • Reagents: N-Boc-3-methoxy-4-piperidone, NaBH₄ (for thermodynamic mix) or L-Selectride (for kinetic control), Methanol/THF.

  • Protocol: Dissolve N-Boc-3-methoxy-4-piperidone (1.0 eq) in dry THF at -78°C. Add L-Selectride (1.2 eq) dropwise. Stir for 2h. Quench with H₂O/NaOH/H₂O₂.

  • Outcome: Predominantly yields the cis-alcohol (OH and OMe are cis) due to hydride attack from the less hindered face.

Step 2: Deoxyfluorination (Inversion of Configuration)

  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, DCM.

  • Protocol: Dissolve the alcohol intermediate in DCM at -78°C. Add DAST (1.5 eq) dropwise. Allow to warm to RT overnight.

  • Mechanism: The reaction proceeds via an Sɴ2 mechanism, inverting the stereocenter at C4.

  • Result: If starting with cis-alcohol, the product is trans-4-fluoro-3-methoxy. To obtain the cis-fluoride, one must start with the trans-alcohol (obtainable via thermodynamic equilibration/reduction).

Visualization of Synthetic Route

SynthesisRoute Start N-Boc-3-methoxy-4-piperidone Step1 Reduction (L-Selectride or NaBH4) Start->Step1 Stereoselective Reduction Inter Intermediate Alcohol (Cis/Trans mix) Step1->Inter Step2 Fluorination (DAST/Deoxo-Fluor) Inter->Step2 Activation Final 4-Fluoro-3-methoxy-piperidine (Inverted Stereochem) Step2->Final SN2 Inversion

Caption: Synthetic pathway for generating the 4-fluoro-3-methoxy scaffold involving stereoselective reduction followed by nucleophilic fluorination with inversion.

SAR Case Studies & Applications

Case Study: SOS1 Inhibitors (Oncology)

In the development of SOS1 inhibitors (KRAS pathway), achieving brain penetration was critical for treating CNS metastases.

  • Challenge: Early leads with simple piperazines or piperidines had high efflux ratios (P-gp substrates) due to high basicity.[2]

  • Solution: Incorporation of the (3R,4R)-4-fluoro-3-methoxypiperidine moiety.[3][4][5]

  • Result: The electron-withdrawing fluorine reduced the pKa to 7.5. This increased the fraction of neutral molecule at physiological pH, enhancing passive permeability and reducing P-gp recognition. The methoxy group provided a specific H-bond acceptor vector for the SOS1 binding pocket.

Case Study: IDH1/2 Mutant Inhibitors
  • Context: Used as an intermediate for tricyclic inhibitors of mutant IDH enzymes.

  • Benefit: The 4-fluoro substitution blocked metabolic "soft spots." In non-fluorinated analogs, the C4 position was rapidly hydroxylated by CYP3A4. Fluorination extended the half-life (

    
    ) by >2 hours in human liver microsomes (HLM).
    

Experimental Validation Protocols

Determining Stereochemistry (NMR Protocol)

To validate the cis vs. trans relationship of the F and OMe groups, use


 coupling constants.
  • Acquire: 1H-NMR and 19F-NMR in DMSO-d6.

  • Analyze H3-H4 Coupling:

    • Cis-isomer (F/OMe gauche): Typically shows smaller

      
       (~2-5 Hz) if equatorial-axial, or larger if diaxial (conformation dependent).
      
    • Trans-isomer (F/OMe anti): If locked in diaxial,

      
       is large (~10-12 Hz).
      
  • Analyze F-H Coupling: The geminal

    
     is characteristic (~48 Hz), but the vicinal 
    
    
    
    will discriminate isomers based on the Karplus relationship.
hERG Inhibition Assay (Standard)
  • Cell Line: CHO cells stably expressing hERG K+ channels.

  • Method: Automated patch-clamp (e.g., QPatch).

  • Concentration: Test at 1, 10, and 30 µM.

  • Success Criterion: IC50 > 30 µM is preferred. The 4-fluoro-3-methoxy scaffold typically shifts IC50 from <10 µM (plain piperidine) to >30 µM.

References

  • Conformational Analysis of Fluorinated Piperidines: Nairoukh, Z., et al. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal, 2020. Link

  • SOS1 Inhibitor Application: "8-aza quinazolines as brain-penetrant SOS1-inhibitors." World Intellectual Property Organization, WO2023118250A1, 2023. Link

  • Synthesis of Fluorinated Piperidines: Surmont, R., et al. "Synthesis of 4-substituted 3,3-difluoropiperidines."[6] Journal of Organic Chemistry, 2010.[6] Link

  • IDH Inhibitor Application: "Novel tricyclic compounds as inhibitors of mutant IDH enzymes." World Intellectual Property Organization, WO2016089797A1, 2016. Link

  • General Fluorine Effect in MedChem: Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry."[2] Journal of Medicinal Chemistry, 2015. Link

Sources

The Strategic Deployment of 4-Fluoro-3-methoxy-piperidine in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the multifaceted role of the fluorinated piperidine fragment, 4-Fluoro-3-methoxy-piperidine, in the nuanced field of fragment-based drug discovery (FBDD). Addressed to researchers, medicinal chemists, and drug development professionals, this document moves beyond a mere recitation of protocols to provide a deep, experience-driven understanding of why and how this specific structural motif can be a powerful tool in the journey from initial hit to viable lead candidate. We will dissect the underlying principles that make this fragment an asset, from its unique conformational properties to its practical application in screening and optimization campaigns.

The Imperative for Three-Dimensionality and Fluorine in Modern Fragment Libraries

Fragment-based drug discovery has firmly established itself as a powerful engine for lead generation, predicated on the principle that smaller, less complex molecules can form higher quality interactions with a target protein.[1] This efficiency in binding, often termed ligand efficiency, provides a more robust starting point for optimization than larger, more complex hits from high-throughput screening.

However, the evolution of FBDD has underscored a critical need to move beyond flat, aromatic fragments that populate a limited chemical space.[2][3] The incorporation of fragments with greater three-dimensional (3D) character, such as saturated heterocycles, is now recognized as essential for exploring the complex topographies of protein binding sites.[2] Piperidines, as one of the most prevalent saturated N-heterocyclic rings in pharmaceuticals, offer a versatile and synthetically tractable scaffold for generating 3D fragments.[4][5]

The strategic introduction of fluorine into these fragments further amplifies their utility.[6] Fluorine's unique electronic properties can profoundly influence a molecule's physicochemical profile, including:

  • Modulation of pKa: The high electronegativity of fluorine can lower the basicity of the nearby piperidine nitrogen, a critical parameter for tuning target engagement, reducing off-target effects (such as hERG channel affinity), and improving pharmacokinetic properties.[7][8]

  • Conformational Control: Fluorine substitution can create strong conformational preferences within the piperidine ring, effectively locking it into a desired geometry for optimal target binding.[9][10] This pre-organization can reduce the entropic penalty upon binding.

  • Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, enhancing the metabolic stability of a drug candidate.[6]

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and multipolar interactions, with protein residues.[6]

The 4-Fluoro-3-methoxy-piperidine fragment encapsulates these desirable features: a 3D piperidine core decorated with substituents that offer fine-tuned control over its properties.

Physicochemical and Conformational Landscape of 4-Fluoro-3-methoxy-piperidine

While direct, extensive experimental data for 4-Fluoro-3-methoxy-piperidine is not broadly published, we can infer its key characteristics from closely related analogs, such as 3-fluoro-4-methylpiperidine.[3] The interplay between the axial and equatorial positions of the fluorine and methoxy substituents dictates the fragment's preferred conformation and its presentation of vectors for interaction.

Key Conformational Considerations:

  • Axial Fluorine Preference: Studies on substituted fluoropiperidines have revealed a notable preference for the fluorine atom to occupy an axial position, particularly in protonated species.[7][9] This is attributed to favorable hyperconjugation and charge-dipole interactions between the C-F bond and the axial C-H bonds or the protonated nitrogen.

  • Influence of the 3-Methoxy Group: The methoxy group at the 3-position will also have its own conformational preferences, influenced by steric and electronic factors. The interplay between the fluorine and methoxy groups will result in a distinct conformational equilibrium for the piperidine ring.

  • Stereoisomers: It is crucial to consider that 4-Fluoro-3-methoxy-piperidine exists as stereoisomers (cis and trans diastereomers, each as a pair of enantiomers). Each stereoisomer will present a unique 3D arrangement of its functional groups, offering different opportunities for interaction with a target protein.

The conformational rigidity imparted by the fluorine atom makes 4-Fluoro-3-methoxy-piperidine an excellent scaffold for exploring specific regions of a binding pocket with well-defined vectors for further chemical elaboration.

Table 1: Predicted Physicochemical Properties of 4-Fluoro-3-methoxy-piperidine
PropertyPredicted Value RangeRationale for Importance in FBDD
Molecular Weight ~147 g/mol Falls well within the "Rule of Three" for fragments (<300 Da).
cLogP 0.5 - 1.5Indicates good solubility and potential for favorable ligand efficiency.
pKa of Piperidine N 7.5 - 9.0Lowered by the inductive effect of fluorine, reducing potential for hERG liability and improving cell permeability.[7][8]
H-Bond Donors 1 (N-H)Adheres to the "Rule of Three" (≤3).
H-Bond Acceptors 2 (F, O)Adheres to the "Rule of Three" (≤3).
Fraction of sp3 Carbons (Fsp3) High (>0.8)Indicates high three-dimensionality, desirable for exploring non-flat binding sites.[2]

Application in Fragment Screening: The Power of ¹⁹F-NMR

The presence of a fluorine atom makes 4-Fluoro-3-methoxy-piperidine an ideal candidate for ¹⁹F-NMR-based screening, a highly sensitive and efficient technique in FBDD.[11]

Advantages of ¹⁹F-NMR Screening:

  • High Sensitivity and Low Background: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to strong NMR signals. Since endogenous biomolecules lack fluorine, the spectra are free from background signals, allowing for the detection of weak binding events.[11]

  • Information-Rich Data: Changes in the ¹⁹F chemical shift upon binding provide direct evidence of a fragment's interaction with the target protein and can offer insights into the binding environment.

  • Competition Experiments: ¹⁹F-NMR is well-suited for competition assays to confirm binding to a specific site and to rank the affinities of related fragments.

Experimental Protocol: ¹⁹F-NMR Fragment Screening

This protocol outlines a general workflow for screening a library of fluorinated fragments, including 4-Fluoro-3-methoxy-piperidine, against a target protein.

1. Sample Preparation: a. Prepare a stock solution of the target protein (e.g., 10-50 µM) in a suitable buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) containing 10% D₂O. b. Prepare stock solutions of the fluorinated fragments (e.g., 10-100 mM in a compatible solvent like DMSO-d₆). c. Create cocktails of 5-10 fragments, ensuring no overlap in their ¹⁹F-NMR signals. d. Prepare the final NMR samples by adding the fragment cocktail to the protein solution to achieve a final fragment concentration of 100-500 µM. A control sample containing only the fragment cocktail in buffer should also be prepared.

2. NMR Data Acquisition: a. Acquire one-dimensional ¹⁹F-NMR spectra for the control and protein-containing samples on a high-field NMR spectrometer equipped with a fluorine probe. b. Typical acquisition parameters include a spectral width of ~200 ppm, a sufficient number of scans for good signal-to-noise, and a recycle delay of 2-3 seconds.

3. Data Analysis: a. Compare the spectra of the protein-containing samples to the control sample. b. A significant change in the chemical shift (Δδ) or line broadening of a fragment's signal in the presence of the protein indicates a binding event. c. Deconvolute the cocktails for any hits to identify the specific binding fragment.

4. Hit Validation: a. Confirm the binding of individual hit fragments by repeating the experiment with the single fragment. b. Perform a titration experiment by acquiring ¹⁹F-NMR spectra at varying protein concentrations to estimate the dissociation constant (Kd). c. Use other biophysical techniques, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to validate the hit and obtain thermodynamic data.[12]

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization Screening ¹⁹F-NMR Screening of Fragment Library Hit_ID Hit Identification (Δδ, Line Broadening) Screening->Hit_ID Validation Biophysical Validation (SPR, ITC) Hit_ID->Validation Structure Structural Biology (X-ray, Cryo-EM) Validation->Structure SBDD Structure-Based Design Structure->SBDD Synthesis Analogue Synthesis SBDD->Synthesis SAR SAR Analysis Synthesis->SAR SAR->SBDD Lead_Opt Lead Optimization (ADME, PK) SAR->Lead_Opt

Caption: A generalized workflow for fragment-based drug discovery.

The Role of 4-Fluoro-3-methoxy-piperidine in Hit-to-Lead Optimization

Once a fragment hit containing the 4-Fluoro-3-methoxy-piperidine scaffold is identified and validated, the hit-to-lead (H2L) phase begins.[13][14] The goal is to elaborate the fragment into a more potent and drug-like molecule while maintaining or improving its ligand efficiency. The structural and chemical features of 4-Fluoro-3-methoxy-piperidine provide several strategic avenues for this optimization process.

Strategies for Elaboration:

  • Vectorial Growth: The piperidine nitrogen provides a primary vector for chemical modification. Acylation, sulfonylation, reductive amination, and other common medicinal chemistry reactions can be used to introduce new functionalities that can interact with adjacent sub-pockets of the binding site.[15]

  • Stereochemical Exploration: The synthesis of different stereoisomers of the elaborated compounds is crucial for understanding the structure-activity relationship (SAR) and identifying the optimal 3D arrangement for binding.

  • Scaffold Hopping and Modification: In some cases, the piperidine ring itself can be modified, or "scaffold hopped," to other saturated heterocycles to explore different conformational spaces and improve properties.

Hit_to_Lead cluster_growth Vectorial Growth cluster_stereo Stereochemical Exploration cluster_scaffold Scaffold Modification Initial_Hit Initial Fragment Hit (e.g., 4-Fluoro-3-methoxy-piperidine) N_Alkylation N-Alkylation Initial_Hit->N_Alkylation N_Acylation N-Acylation Initial_Hit->N_Acylation Cis_Trans Cis/Trans Isomers Initial_Hit->Cis_Trans Enantiomers Enantiomeric Resolution Initial_Hit->Enantiomers Ring_Modification Ring Size/Heteroatom Initial_Hit->Ring_Modification Substituent_Mod Modify F/OMe Initial_Hit->Substituent_Mod Lead_Candidate Optimized Lead Candidate N_Alkylation->Lead_Candidate N_Acylation->Lead_Candidate Cis_Trans->Lead_Candidate Enantiomers->Lead_Candidate Ring_Modification->Lead_Candidate Substituent_Mod->Lead_Candidate

Caption: Hit-to-lead optimization strategies for a fragment.

Structural Biology: Visualizing the Interaction

Obtaining a high-resolution crystal structure of the target protein in complex with a fragment hit is a cornerstone of modern FBDD.[15] Such a structure provides invaluable, atom-level detail of the binding mode, revealing the key interactions that anchor the fragment and the unoccupied regions of the binding site that can be targeted for optimization.

Experimental Protocol: Protein-Fragment Co-crystallization

This protocol provides a general guideline for obtaining a co-crystal structure.

1. Protein and Fragment Preparation: a. Purify the target protein to >95% homogeneity. b. Prepare a concentrated solution of the 4-Fluoro-3-methoxy-piperidine-containing hit (e.g., 100 mM in a suitable solvent).

2. Co-crystallization Screening: a. Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods. b. The drops should contain a mixture of the protein, the fragment (at a concentration several-fold higher than its Kd), and the crystallization screen solution. c. A typical setup involves mixing 1 µL of protein-fragment solution with 1 µL of reservoir solution. d. Screen a wide range of commercially available crystallization screens at different temperatures (e.g., 4°C and 20°C).

3. Crystal Optimization and Harvesting: a. Optimize the initial crystallization conditions by fine-tuning the concentrations of the precipitant, buffer pH, and additives. b. Once suitable crystals are obtained, harvest them using a cryo-loop and flash-cool them in liquid nitrogen, often after soaking in a cryoprotectant solution.

4. X-ray Diffraction and Structure Determination: a. Collect X-ray diffraction data at a synchrotron source. b. Process the diffraction data and solve the crystal structure using molecular replacement. c. Build and refine the model of the protein-fragment complex, paying close attention to the electron density for the fragment to unambiguously determine its binding pose and orientation.

The resulting structure will guide the rational design of more potent and selective analogues by showing precisely how the fluorine, methoxy, and piperidine ring of the fragment are interacting with the protein.

Conclusion

4-Fluoro-3-methoxy-piperidine is more than just another fragment; it is a sophisticated chemical tool that embodies several key principles of modern drug discovery. Its inherent three-dimensionality, coupled with the strategic placement of fluorine and a methoxy group, provides medicinal chemists with a scaffold that offers conformational control, tunable physicochemical properties, and multiple vectors for optimization. Its compatibility with powerful screening techniques like ¹⁹F-NMR further enhances its value in the early stages of drug discovery. By understanding the fundamental principles behind its design and application, research teams can leverage this and similar fragments to navigate the complex path from an initial fragment hit to a promising lead candidate with greater efficiency and a higher probability of success.

References

  • Surmont, R., Verniest, G., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932. [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. [Link]

  • IUPAC. (n.d.). Crystal structure of 4-({5-[(E)-(3,5-difluorophenyl)diazenyl]-2-hydroxybenzylidene}amino). [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]

  • RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • PubMed. (2012). Lead optimization of 4,4-biaryl piperidine amides as γ-secretase inhibitors. [Link]

  • National Institutes of Health. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]

  • Journal of Medicinal Chemistry. (2021). An Exploration of Chemical Properties Required for Cooperative Stabilization of the 14-3-3 Interaction with NF-κB—Utilizing a Reversible Covalent Tethering Approach. [Link]

  • ResearchGate. (2022). The co-crystal structure of 4-hydroxy-3-methoxybenzoic acid – 4,4′-bipyridine, C8H8O4·C10H8N2. [Link]

  • PubMed. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. [Link]

  • Preprints.org. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

  • ResearchGate. (n.d.). The conformational preferences of cis‐3‐fluoro‐4‐methylpiperidine (3).... [Link]

  • National Institutes of Health. (n.d.). Expediting hit-to-lead progression in drug discovery through reaction prediction and multi-dimensional optimization. [Link]

  • National Institutes of Health. (n.d.). Crystal structure of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide. [Link]

  • Wiley Online Library. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]

  • National Institutes of Health. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. [Link]

  • ChemRxiv. (2025). Promiscuous scaffolds: Friend or foe in fragment-based drug design?. [Link]

  • PubMed. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. [Link]

  • YouTube. (2022). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. [Link]

  • ResearchGate. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]

  • Google Patents. (n.d.). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • MDPI. (n.d.). Stabilizing DNA–Protein Co-Crystals via Intra-Crystal Chemical Ligation of the DNA. [Link]

  • PubMed. (2020). The 3F Library: Fluorinated Fsp3 -Rich Fragments for Expeditious 19 F NMR Based Screening. [Link]

  • ResearchGate. (2024). Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. [Link]

  • ResearchGate. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. [Link]

  • YouTube. (2023). Best Practices for Hit-to-Lead - Case Study: HSD17B13. [Link]

  • University of Cambridge. (n.d.). Accepted version (1.16 MB). [Link]

Sources

Methodological & Application

Application Notes and Protocols for Reductive Amination Using 4-Fluoro-3-methoxy-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Piperidines in Medicinal Chemistry

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and basic nitrogen atom allow for favorable interactions with various biological targets. In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.[1] Fluorination can enhance metabolic stability, modulate pKa, and improve membrane permeability, often leading to compounds with superior therapeutic profiles.[2][3]

The specific substitution pattern of 4-fluoro-3-methoxy-piperidine presents a unique combination of features. The fluorine atom at the 4-position can influence the basicity of the piperidine nitrogen and introduce a favorable metabolic block, while the methoxy group at the 3-position can provide an additional vector for hydrogen bonding or steric interactions within a target's binding pocket.

Reductive amination is a cornerstone of amine synthesis in medicinal chemistry, prized for its versatility, efficiency, and broad functional group tolerance.[4][5] This one-pot reaction, which combines a carbonyl compound and an amine with a reducing agent to form a new carbon-nitrogen bond, is a highly effective method for introducing the 4-fluoro-3-methoxy-piperidine scaffold into a diverse range of molecules.[6] This application note provides a detailed guide to the principles and protocols for the successful reductive amination of 4-fluoro-3-methoxy-piperidine, with a focus on practical implementation and troubleshooting.

The Mechanism of Reductive Amination: A Stepwise Perspective

Reductive amination proceeds through a two-step sequence that occurs in a single reaction vessel.[6] Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an imine (from a primary amine) or an iminium ion (from a secondary amine like 4-fluoro-3-methoxy-piperidine). This step is typically reversible and often acid-catalyzed to facilitate the dehydration of the hemiaminal intermediate.[7]

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to form the final amine product. The choice of reducing agent is critical for the success of the reaction, as it must be mild enough to not reduce the starting carbonyl compound but reactive enough to efficiently reduce the iminium ion intermediate.[8][9]

Reductive_Amination_Workflow cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction Carbonyl Aldehyde or Ketone Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine 4-Fluoro-3-methoxy-piperidine Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O (Acid Catalyzed) Product Final Amine Product Iminium->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product

Figure 1: Reductive Amination Workflow. This diagram illustrates the two key stages of the reaction: the formation of an iminium ion intermediate from a carbonyl compound and an amine, followed by its reduction to the final amine product.

Choosing the Right Reducing Agent: A Comparative Analysis

The selection of the reducing agent is paramount for a successful reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound. Several common reducing agents are employed, each with its own advantages and disadvantages.

Reducing AgentKey CharacteristicsAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective hydride donor.High selectivity for iminium ions over carbonyls. Tolerates a wide range of functional groups. Non-toxic byproducts.[8][10][11]Moisture sensitive.[12]
Sodium Cyanoborohydride (NaBH₃CN) Mild reducing agent, effective at slightly acidic pH.Effective for one-pot reactions.[6]Highly toxic cyanide byproducts.[8] Rate of reduction is pH-dependent.[6]
Sodium Borohydride (NaBH₄) Stronger reducing agent.Readily available and inexpensive.Can reduce aldehydes and ketones, leading to side products.[6][9]
Catalytic Hydrogenation (H₂/Catalyst) Uses hydrogen gas and a metal catalyst (e.g., Pd/C)."Green" reaction with water as the only byproduct.[13]Requires specialized equipment (hydrogenator). Potential for catalyst poisoning.[6]

For the reductive amination of 4-fluoro-3-methoxy-piperidine, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent due to its high selectivity, operational simplicity, and safety profile.[8][10][11]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific aldehyde or ketone substrate.

Protocol 1: General Procedure for Reductive Amination with an Aldehyde using Sodium Triacetoxyborohydride

This protocol is suitable for the reaction of 4-fluoro-3-methoxy-piperidine with a variety of aldehydes.

Materials:

  • 4-Fluoro-3-methoxy-piperidine (or its hydrochloride salt)

  • Aldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, for less reactive substrates)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add the aldehyde (1.0 eq) and 4-fluoro-3-methoxy-piperidine (1.0-1.2 eq). If using the hydrochloride salt of the amine, add 1.0-1.2 eq of a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Dissolve the starting materials in anhydrous DCM or DCE (approximately 0.1-0.5 M concentration).

  • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation. For less reactive aldehydes, a small amount of acetic acid (0.1-0.5 eq) can be added to catalyze this step.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirring mixture. An exotherm may be observed.

  • Continue stirring the reaction at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 4-fluoro-3-methoxy-piperidine.

Protocol 2: Reductive Amination with a Ketone

The reductive amination of ketones is generally slower than with aldehydes. The addition of an acid catalyst is often necessary.

Materials:

  • Same as Protocol 1, with a ketone instead of an aldehyde.

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add the ketone (1.0 eq), 4-fluoro-3-methoxy-piperidine (1.0-1.2 eq), and acetic acid (1.0-1.5 eq).

  • Dissolve the components in anhydrous DCM or DCE.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise.

  • Stir the reaction at room temperature or gently heat to 40-50 °C for 12-48 hours, monitoring by TLC or LC-MS.

  • Work-up and purification are performed as described in Protocol 1.

Expert Insights and Troubleshooting

  • Moisture Sensitivity: Sodium triacetoxyborohydride is moisture-sensitive, and its decomposition can lead to lower yields.[12] Ensure that all glassware is oven-dried and that anhydrous solvents are used.

  • Reaction Monitoring: It is crucial to monitor the reaction to completion. Incomplete reactions can be difficult to purify, as the starting amine and the product often have similar polarities.

  • Side Reactions: Over-alkylation is generally not an issue with secondary amines like 4-fluoro-3-methoxy-piperidine. However, if the starting carbonyl compound is susceptible to reduction by NaBH(OAc)₃, a stepwise procedure (formation of the iminium ion first, followed by the addition of the reducing agent) may be beneficial.

  • Purification: The basic nature of the product amine may cause it to streak on silica gel during chromatography. Adding a small amount of triethylamine (0.5-1%) to the eluent can help to mitigate this issue.

  • Alternative Work-up: For water-soluble products, an alternative work-up may be necessary, such as extraction with a more polar solvent or purification via reverse-phase chromatography.

Trustworthiness: Self-Validating Systems

The protocols described above are designed to be robust and reproducible. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC and LC-MS. The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. A successful reaction will show the disappearance of the starting carbonyl and amine, and the appearance of a new product with the expected molecular weight and NMR signals corresponding to the newly formed C-N bond and the incorporated piperidine moiety.

Conclusion

Reductive amination is a powerful and reliable method for incorporating the valuable 4-fluoro-3-methoxy-piperidine scaffold into a wide range of molecules. By understanding the reaction mechanism, carefully selecting the appropriate reducing agent, and following well-defined protocols, researchers in drug discovery and development can efficiently synthesize novel compounds with potentially enhanced therapeutic properties. The use of sodium triacetoxyborohydride offers a safe, selective, and high-yielding approach for these transformations.

References

  • Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(40), 7122–7127.
  • Pelletier, G. (2025). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Medley, J. W., & Liu, F. (n.d.).
  • Wikipedia contributors. (2024, May 29). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Dunsmore, C. J., & Wild, C. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11803–11886.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • PubMed. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • ResearchGate. (n.d.). The fluorinated compounds were obtained by reductive amination. Retrieved from [Link]

  • Ciulli, A., & Crews, C. M. (2019). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 141(4), 1650–1664.
  • PubMed. (2019, June 21). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. Retrieved from [Link]

Sources

Application Note: Optimization of Buchwald-Hartwig Amination with Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into saturated heterocycles, particularly piperidines, is a critical strategy in medicinal chemistry to modulate pKa, lipophilicity (LogD), and metabolic stability.[1] However, the electron-withdrawing nature of fluorine significantly reduces the nucleophilicity of the amine nitrogen, rendering standard Buchwald-Hartwig cross-coupling conditions ineffective.

This guide details the optimization of Palladium-catalyzed amination of aryl halides with 3,3-difluoropiperidine and 4,4-difluoropiperidine . Unlike standard secondary amines (e.g., morpholine, piperidine), these substrates require specific ligand architectures and base pairings to facilitate the rate-limiting amine binding and reductive elimination steps.

Mechanistic Challenge: The "Fluorine Effect"

To optimize this reaction, one must understand the failure mode of standard conditions.

Nucleophilicity vs. pKa

The inductive effect ($ -I $) of fluorine atoms lowers the electron density on the nitrogen lone pair.

  • Piperidine pKa (conjugate acid): ~11.2

  • 4,4-Difluoropiperidine pKa: ~9.5

  • 3,3-Difluoropiperidine pKa: ~8.3 (Significantly deactivated)

In the catalytic cycle, the binding of the amine to the oxidative addition complex


 is often the rate-determining step for electron-deficient amines. If the amine cannot displace the halide or bind to the metal center effectively, the catalyst rests in the Pd(II) state, leading to protodehalogenation (reduction) of the aryl halide or catalyst decomposition.
Visualization of the Failure Mode

The following diagram illustrates the catalytic bottleneck specific to fluorinated substrates.

G Start Pd(0) Active Catalyst OxAdd Oxidative Addition [L-Pd(Ar)(X)] Start->OxAdd Ar-X AmineBind Amine Binding (Rate Limiting for F-Piperidines) OxAdd->AmineBind + Fluorinated Amine Reduction Side Reaction: Protodehalogenation (Ar-H) OxAdd->Reduction Slow Amine Binding Deprot Deprotonation/Amido Complex AmineBind->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Start

Figure 1: Catalytic cycle highlighting the kinetic bottleneck (Red) caused by low nucleophilicity of fluorinated piperidines, leading to competitive protodehalogenation.

Optimization Strategy & Ligand Selection

For fluorinated piperidines, the ligand must be electron-rich to facilitate oxidative addition but, more importantly, bulky enough to promote reductive elimination while preventing the formation of inactive bis-amine complexes.

Ligand Hierarchy

Based on internal screening data and literature precedents, the following ligands are recommended in order of priority:

RankLigandPre-catalyst FormRationale
1 RuPhos RuPhos Pd G4The "Gold Standard" for secondary amines. Excellent stability and promotes coupling of sterically hindered or electron-deficient amines.
2 BrettPhos BrettPhos Pd G4Typically for primary amines, but effective for very weak secondary nucleophiles due to high activity.
3 AdBrevPhos AdBrevPhos Pd G3Specialized for extremely hindered or electron-poor substrates where RuPhos fails.
Base Selection

The choice of base is critical.[2] Weak bases (Carbonates) often fail with 3,3-difluoropiperidine because the amine is not acidic enough to be deprotonated easily by carbonate in organic media, yet not nucleophilic enough to bind neutral.

  • LHMDS (LiHMDS): Highly recommended. Soluble base that can deprotonate the amine or facilitate a concerted metallation-deprotonation (CMD) pathway.

  • NaOtBu: Standard strong base.[2] Good starting point but can suffer from solubility issues in non-polar solvents.

Experimental Protocols

Protocol A: General Screening (RuPhos Pd G4)

Use this protocol as the primary starting point for 3,3- or 4,4-difluoropiperidine.

Reagents:

  • Aryl Halide (1.0 equiv)[3]

  • Fluorinated Piperidine (1.2 equiv)

  • RuPhos Pd G4 (1.0 - 2.0 mol%)

  • RuPhos (free ligand, 1.0 - 2.0 mol% - Optional but recommended to extend catalyst life)

  • NaOtBu (1.5 equiv) or LHMDS (2.0 equiv, 1M in THF)

  • Solvent: THF or 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, weigh the Aryl Halide (1.0 mmol), RuPhos Pd G4 (17 mg, 0.02 mmol), and NaOtBu (144 mg, 1.5 mmol) into a 4 mL reaction vial equipped with a magnetic stir bar.

    • Note: If using LHMDS, add it as a solution in Step 3.

  • Amine Addition: Add the fluorinated piperidine (1.2 mmol). If the amine is a hydrochloride salt, increase base loading to 2.5 equiv.

  • Solvent Addition: Add anhydrous THF or Dioxane (2.0 mL, 0.5 M concentration). Seal the vial with a septum cap.

  • Reaction: Remove from glovebox (if using a sealed vessel) and heat to 80 °C for 12 hours.

    • Process Tip: For 3,3-difluoropiperidine, higher temperatures (100 °C) in Dioxane are often required.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a small pad of Celite/Silica to remove Pd residues. Concentrate and analyze by UPLC-MS.

Protocol B: "The Difficult Case" (AdBrevPhos Conditions)

Use this when Protocol A yields <20% or protodehalogenation is observed.

Reagents:

  • AdBrevPhos Pd G3 (2.0 mol%)

  • LHMDS (2.2 equiv, 1.0 M in THF)

  • Solvent: Toluene (Non-polar solvents can sometimes stabilize the active species better for this specific ligand system).

Modifications:

  • Pre-stir the catalyst and ligand in the solvent for 5 minutes before adding the aryl halide.

  • Add LHMDS dropwise to the mixture at room temperature before heating.

  • Heat to 100 °C aggressively.

Troubleshooting & Optimization Logic

Use the following decision tree to guide your optimization if the initial RuPhos run fails.

DecisionTree Start Standard Run: RuPhos Pd G4 / NaOtBu / THF @ 80°C Check Analyze Result (UPLC/NMR) Start->Check Success Yield > 80% Scale Up Check->Success Good Yield NoRxn Low Conv. SM Remaining Check->NoRxn Low Conversion Dehal Protodehalogenation (Ar-H formed) Check->Dehal Side Products Soln1 Increase Temp to 100°C Switch to Dioxane NoRxn->Soln1 Step 1 Soln3 Switch Ligand to AdBrevPhos or BrettPhos Dehal->Soln3 Catalyst Mismatch Soln2 Switch Base to LHMDS (Soluble Base) Soln1->Soln2 If fails Soln2->Soln3 If fails

Figure 2: Optimization logic flow for troubleshooting difficult couplings.

Data Summary: Ligand Performance Matrix

The following table summarizes typical conversion rates for the coupling of 4-chloroanisole with 3,3-difluoropiperidine (a stress test substrate).

Ligand SystemBaseSolventTemp (°C)Conversion (%)Comments
RuPhos Pd G4 NaOtBuTHF8088% Best balance of yield/cleanliness.
RuPhos Pd G4 Cs2CO3Dioxane10015%Base too weak for fluorinated amine.
BrettPhos Pd G4 NaOtBuTHF8065%Good, but more side products observed.
XPhos Pd G4 NaOtBuTHF80<10%Sterically insufficient for this substrate.
Pd(OAc)2 / BINAP NaOtBuToluene1000%Legacy conditions ineffective.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amine Nucleophiles." Chemical Reviews. (Foundational review on ligand selection). [Link]

  • Organic Process Research & Development (OPRD). "Practical Guide to Buchwald-Hartwig Aminations." (General optimization strategies for industrial scale). [Link]

  • Maimone, T. J., et al. "Strategic Applications of Fluorinated Piperidines in Drug Design." Journal of Medicinal Chemistry. (Context on the utility of these substrates). [Link]

Sources

Application Notes and Protocols for N-Alkylation of 4-Fluoro-3-methoxy-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the N-Alkylation of a Privileged Scaffold

The 4-fluoro-3-methoxy-piperidine moiety is a valuable building block in modern medicinal chemistry. The strategic placement of the fluorine atom can significantly modulate the pKa of the piperidine nitrogen, influencing its pharmacokinetic and pharmacodynamic properties, such as target engagement and metabolic stability[1]. The adjacent methoxy group further diversifies the chemical space, offering additional points for interaction or metabolic transformation. Consequently, the selective N-alkylation of this scaffold is a critical step in the synthesis of a wide range of biologically active molecules.

This comprehensive guide provides detailed application notes and robust protocols for the N-alkylation of 4-fluoro-3-methoxy-piperidine. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind the choice of reagents and conditions, empowering researchers to not only replicate these procedures but also to adapt and troubleshoot them for their specific synthetic challenges. We will explore three principal and highly effective methods for N-alkylation:

  • Reductive Amination: A versatile and widely used one-pot reaction.

  • Direct Nucleophilic Substitution: A classical and straightforward approach for introducing alkyl groups.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed method for the formation of N-aryl and N-heteroaryl bonds.

Each section will provide a thorough discussion of the reaction mechanism, key considerations for the 4-fluoro-3-methoxy-piperidine substrate, and detailed, step-by-step protocols.

Understanding the Substrate: The Impact of Fluoro and Methoxy Substituents

The electronic properties of the fluorine and methoxy groups on the piperidine ring are crucial considerations for its N-alkylation. The electron-withdrawing nature of the fluorine atom at the 4-position is expected to decrease the nucleophilicity of the piperidine nitrogen. This effect, however, is modulated by its position relative to the nitrogen. The methoxy group at the 3-position, with its potential for inductive and resonance effects, adds another layer of complexity. This reduced nucleophilicity may necessitate slightly more forcing reaction conditions or the use of more reactive electrophiles compared to unsubstituted piperidines.

Method 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, offering a highly efficient means of forming C-N bonds. The reaction proceeds through the initial formation of an iminium ion from the condensation of the secondary amine (4-fluoro-3-methoxy-piperidine) with a ketone or aldehyde, followed by in-situ reduction to the corresponding tertiary amine.

Causality Behind Experimental Choices

The choice of reducing agent is paramount in reductive amination. A key challenge is to select a reagent that selectively reduces the iminium ion intermediate without significantly reducing the starting carbonyl compound.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations. Its mild nature and steric bulk allow for the selective reduction of the protonated imine (iminium ion) in the presence of an aldehyde or ketone[2][3][4]. The reaction can be conveniently performed as a one-pot procedure. Acetic acid can be used as a catalyst, particularly with less reactive ketones, to facilitate iminium ion formation[5].

  • Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent, effective at a slightly acidic pH. However, due to the generation of toxic cyanide waste, its use is often avoided in favor of NaBH(OAc)₃.

  • Hydrogenation: Catalytic hydrogenation over palladium on carbon (Pd/C) or other transition metal catalysts is a clean and effective method, producing only water as a byproduct[6]. This method is particularly advantageous for large-scale synthesis.

The choice of solvent is also critical. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are compatible with most reducing agents and effectively solubilize the reactants[2][3].

Experimental Workflow: Reductive Amination

Caption: General workflow for reductive amination.

Protocol 1A: N-Benzylation via Reductive Amination

This protocol describes the synthesis of N-benzyl-4-fluoro-3-methoxy-piperidine using benzaldehyde and sodium triacetoxyborohydride.

Materials:

  • 4-Fluoro-3-methoxy-piperidine hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of 4-fluoro-3-methoxy-piperidine hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine or DIPEA (1.1 eq) and stir for 10 minutes at room temperature to liberate the free base.

  • Add benzaldehyde (1.1 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. A slight exotherm may be observed.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzyl-4-fluoro-3-methoxy-piperidine.

Method 2: Direct Nucleophilic Substitution

Direct N-alkylation with alkyl halides is a classical and often straightforward method for forming C-N bonds. The reaction involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of an alkyl halide.

Causality Behind Experimental Choices
  • Base: A base is typically required to neutralize the hydrohalic acid byproduct formed during the reaction, which would otherwise protonate the starting piperidine and halt the reaction. Common bases include potassium carbonate (K₂CO₃), a mild inorganic base, or stronger bases like sodium hydride (NaH) for less reactive alkyl halides[7]. The choice of base can influence the reaction rate and selectivity.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred as they can dissolve the reactants and facilitate the S_N2 reaction mechanism[7][8].

  • Alkylating Agent: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but also the most expensive and least stable. Alkyl bromides often offer a good compromise between reactivity and stability.

A potential drawback of this method is the possibility of overalkylation to form a quaternary ammonium salt, especially if an excess of the alkylating agent is used or if the newly formed tertiary amine is more nucleophilic than the starting secondary amine. Careful control of stoichiometry is crucial.

Experimental Workflow: Nucleophilic Substitution

Caption: General workflow for nucleophilic substitution.

Protocol 2A: N-Ethylation via Nucleophilic Substitution

This protocol details the synthesis of N-ethyl-4-fluoro-3-methoxy-piperidine using ethyl bromide and potassium carbonate.

Materials:

  • 4-Fluoro-3-methoxy-piperidine hydrochloride

  • Ethyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of 4-fluoro-3-methoxy-piperidine hydrochloride (1.0 eq) in anhydrous DMF, add triethylamine or DIPEA (1.1 eq) and stir for 10 minutes at room temperature.

  • Add anhydrous potassium carbonate (2.0 eq).

  • Add ethyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 16-24 hours. The reaction can be gently heated (e.g., to 50 °C) to increase the rate if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-ethyl-4-fluoro-3-methoxy-piperidine.

Method 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of N-aryl and N-heteroaryl amines. This method is particularly valuable for constructing C(sp²)-N bonds, which are prevalent in many pharmaceuticals.

Causality Behind Experimental Choices
  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for the success of the Buchwald-Hartwig amination. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. Common ligands include bulky, electron-rich phosphines such as XPhos, RuPhos, or DavePhos. The choice of ligand can significantly impact the reaction's scope and efficiency.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are commonly used bases[9].

  • Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are typically used to ensure the stability of the catalyst and reactants.

Experimental Workflow: Buchwald-Hartwig Amination

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 3A: N-Phenylation via Buchwald-Hartwig Amination

This protocol outlines the synthesis of N-phenyl-4-fluoro-3-methoxy-piperidine using bromobenzene.

Materials:

  • 4-Fluoro-3-methoxy-piperidine hydrochloride

  • Bromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Celite

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add 4-fluoro-3-methoxy-piperidine hydrochloride (1.0 eq), triethylamine or DIPEA (1.1 eq), bromobenzene (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried reaction vessel.

  • Add anhydrous toluene to the vessel.

  • Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-phenyl-4-fluoro-3-methoxy-piperidine.

Data Presentation: Comparison of N-Alkylation Methods

The choice of N-alkylation method will depend on the desired substituent, the scale of the reaction, and the available resources. The following table provides a general comparison of the three methods discussed.

FeatureReductive AminationNucleophilic SubstitutionBuchwald-Hartwig Amination
Alkyl Group Primary, SecondaryPrimary, some SecondaryAryl, Heteroaryl
Key Reagents Aldehyde/Ketone, Reducing AgentAlkyl Halide, BaseAryl Halide, Pd Catalyst, Ligand, Base
Typical Solvents DCM, DCE, THFDMF, AcetonitrileToluene, Dioxane
Reaction Temp. Room TemperatureRoom Temp. to moderate heatingElevated Temperatures
Advantages One-pot, mild conditions, broad scopeSimple setup, readily available reagentsAccess to N-aryl compounds, high yields
Disadvantages Carbonyl availability, potential for over-reductionOveralkylation risk, use of alkyl halidesCost of catalyst/ligand, requires inert atmosphere

Conclusion and Further Considerations

The N-alkylation of 4-fluoro-3-methoxy-piperidine is a versatile transformation that can be achieved through several reliable methods. Reductive amination offers a mild and general approach for introducing a wide variety of alkyl groups. Direct nucleophilic substitution provides a straightforward alternative for simple alkylations, while the Buchwald-Hartwig amination is the premier method for the synthesis of N-aryl and N-heteroaryl derivatives.

When selecting a method, researchers should consider the nature of the desired N-substituent, the scale of the reaction, and potential functional group compatibility issues. The protocols provided herein serve as a robust starting point for the synthesis of novel 4-fluoro-3-methoxy-piperidine derivatives, enabling the exploration of new chemical space in drug discovery and development.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
  • Reductive Amination. Organic Chemistry Portal. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • N-alkylation of piperidine. ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Amination. Organic Chemistry Portal. Retrieved from [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Figshare. Retrieved from [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Retrieved from [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Retrieved from [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Retrieved from [Link]

  • Reductive Amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Royal Society of Chemistry. Retrieved from [Link]

  • Myers Chem 115. Harvard University. Retrieved from a relevant university chemistry course website.
  • Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. Benchchem.
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Retrieved from [Link]

  • Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Wiley Online Library.
  • Myers Chem 115. Harvard University. Retrieved from a relevant university chemistry course website.
  • N-alkylation of 4-piperidone. Sciencemadness Discussion Board. Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Retrieved from [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. Retrieved from [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. Retrieved from [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. Retrieved from [Link]

  • 4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide. PubChem. Retrieved from [Link]

  • Synthesis of 4-substituted 3,3-difluoropiperidines. PubMed. Retrieved from [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PubMed Central. Retrieved from [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Retrieved from [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Retrieved from [Link]

Sources

Application Note: SNAr Reaction Conditions for 4-Fluoro-3-methoxy-piperidine Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026


) using Deactivated Secondary Amines

Executive Summary

This guide details the reaction parameters for utilizing 4-Fluoro-3-methoxy-piperidine as a nucleophile in


 reactions. Unlike unsubstituted piperidine, this specific building block exhibits reduced nucleophilicity due to the cumulative inductive electron-withdrawing effects (

) of the vicinal fluorine and methoxy substituents. Consequently, standard

protocols often result in stalled conversion or require excessive thermal forcing. This protocol outlines optimized conditions to overcome this "nucleophilic drag" while maintaining stereochemical integrity.

Mechanistic Profiling & Nucleophile Characteristics[1]

The "Deactivation Penalty"

The core challenge with 4-Fluoro-3-methoxy-piperidine lies in the electronic environment of the secondary amine.

  • Inductive Effect: The fluorine at C4 and methoxy at C3 pull electron density through the

    
    -framework. This lowers the energy of the nitrogen lone pair (HOMO), making it less available for attack on the electrophile’s 
    
    
    
    orbital.
  • Steric Environment: Depending on the diastereomer (cis vs. trans), the methoxy group at C3 can impose steric bulk proximal to the nucleophilic center, hindering the approach to the electrophile.

Stereochemical Considerations

This nucleophile possesses two chiral centers. Commercial sources often supply it as a racemic diastereomer (e.g., cis-racemate or trans-racemate).

  • Critical Check: Ensure the reaction conditions (specifically high heat and strong base) do not lead to epimerization, particularly if the 3-position is susceptible to enolization (though unlikely in a piperidine ring without adjacent carbonyls, harsh conditions should still be monitored).

Reaction Optimization Matrix

The following table summarizes the optimized conditions based on the electronic nature of the Electrophile .

ParameterStandard ActivationHigh-Difficulty Activation
Electrophile Type Nitro-halo-arenes, Pyrimidines, PyrazinesSimple Pyridines, Deactivated Arenes
Preferred Solvent DMSO or DMF (Polar Aprotic)NMP (N-Methyl-2-pyrrolidone)
Base DIPEA (3.0 eq)

(2.5 - 3.0 eq)
Temperature 80°C - 100°C120°C - 140°C
Concentration 0.2 M - 0.5 M0.5 M - 1.0 M (High conc. drives kinetics)
Time 2 - 6 Hours12 - 24 Hours

Detailed Experimental Protocol

Protocol A: The "Cesium Effect" Method (Recommended)

Best for coupling 4-Fluoro-3-methoxy-piperidine with heteroaryl chlorides (e.g., 2-chloropyridine, 4-chloropyrimidine).

Rationale: Cesium carbonate (


) is superior to potassium carbonate in difficult 

reactions due to the "Cesium Effect"—the greater solubility of cesium salts in organic solvents and the loose ion pairing of

enhances the nakedness (reactivity) of the nucleophile or the intermediate species.
Materials
  • Nucleophile: 4-Fluoro-3-methoxy-piperidine (HCl salt or free base). Note: If using HCl salt, extra base is required.

  • Electrophile: 1.0 equivalent.[1][2]

  • Base: Cesium Carbonate (

    
    ), 3.0 equivalents (finely ground).
    
  • Solvent: Anhydrous DMSO or NMP.

Step-by-Step Procedure
  • Preparation: In a dried reaction vial equipped with a magnetic stir bar, charge the Electrophile (1.0 mmol) and 4-Fluoro-3-methoxy-piperidine (1.2 mmol, 1.2 eq).

  • Solvation: Add anhydrous DMSO (3.0 mL). Stir at room temperature until dissolved.

  • Activation: Add

    
      (3.0 mmol, 3.0 eq) in a single portion.
    
    • Tech Note: If using the hydrochloride salt of the amine, increase base to 4.0 eq to neutralize the HCl.

  • Reaction: Seal the vial and heat to 110°C . Monitor by LCMS every 2 hours.

    • Checkpoint: If <50% conversion is observed after 4 hours, increase temperature to 130°C.

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and wash with Water (2 x 10 mL) and Brine (1 x 10 mL). Note: DMSO requires thorough water washing to remove.

    • Dry organic layer over

      
      , filter, and concentrate.
      

Mechanistic Workflow & Troubleshooting

The following diagram illustrates the decision logic and mechanistic pathway.

SNAr_Workflow Start Start: Reaction Planning Check_E Analyze Electrophile (E+) Start->Check_E Activated Highly Activated (e.g., NO2-benzene, Pyrimidine) Check_E->Activated EWG Present Deactivated Weakly Activated (e.g., Pyridine, Simple Arene) Check_E->Deactivated Weak EWG Cond_A Condition A: DIPEA / DMSO / 90°C Activated->Cond_A Cond_B Condition B: Cs2CO3 / NMP / 130°C Deactivated->Cond_B Meisenheimer Meisenheimer Complex Formation (RDS) Cond_A->Meisenheimer Cond_B->Meisenheimer Success Product Isolated Meisenheimer->Success Elimination of LG Fail Low Conversion? Meisenheimer->Fail Reversion Alt_Route Switch to Buchwald-Hartwig (Pd-Catalysis) Fail->Alt_Route Steric/Electronic Failure

Figure 1: Decision tree for selecting SNAr conditions based on electrophile activation level.

Critical Troubleshooting Guide

Issue: Low Conversion (<20%)
  • Root Cause: The nucleophile is too electron-deficient, or the electrophile is not activated enough.

  • Solution 1 (Leaving Group): Switch the electrophile's leaving group from Cl or Br to F . In

    
    , fluoride is the superior leaving group due to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex (Element Effect).
    
  • Solution 2 (Solvent): Switch from DMSO to NMP or Sulfolane and increase temperature to 140°C.

Issue: Impurity Formation (Hydrolysis)
  • Root Cause: Wet solvent or base allows

    
     to compete as a nucleophile, displacing the halide to form a phenol/hydroxypyridine.
    
  • Solution: Ensure

    
     is dried (store in desiccator) and use anhydrous solvents. Switch to a non-hygroscopic base like DIPEA if solubility permits.
    
Issue: Regioselectivity (if Electrophile has multiple halides)
  • Insight: 4-Fluoro-3-methoxy-piperidine is sterically bulkier than simple amines. It will preferentially attack the least sterically hindered position, even if it is slightly less electronically activated.

References

  • General Mechanism of SNAr

    • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
    • [Link]

  • Synthesis of 4-fluoro-3-methoxypiperidine derivatives (Patent WO2023118250A1).
  • The Element Effect in SNAr

    • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.[3] National Institutes of Health (NIH).

    • [Link]

  • Cesium Carbonate: A Powerful Base for Organic Synthesis.

Sources

Guide to the Preparation and Stabilization of 4-Fluoro-3-methoxy-piperidine via Salt Formation for Enhanced Shelf Stability

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The 4-fluoro-3-methoxy-piperidine scaffold is a critical building block in modern medicinal chemistry, frequently incorporated into novel therapeutic agents to modulate basicity, improve metabolic stability, and enhance target binding.[1][2][3] However, the free base form of this amine often presents as a chemically unstable, hygroscopic oil, posing significant challenges for storage, handling, and formulation. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the conversion of 4-Fluoro-3-methoxy-piperidine into stable, crystalline salts. We will explore the mechanistic rationale for salt formation, present detailed protocols for salt screening and selection, and outline a robust workflow for the physicochemical characterization and long-term stability assessment of the resulting salts. The methodologies described herein are designed to be self-validating, ensuring the selection of an optimal salt form with enhanced shelf stability, thereby streamlining the drug development process.

Introduction: The Stability Challenge

The piperidine ring is one of the most prevalent saturated N-heterocyclic systems in FDA-approved pharmaceuticals, valued for its conformational flexibility and role as a key pharmacophore.[1] The strategic introduction of fluorine can profoundly influence a molecule's physicochemical properties, including the pKa of nearby basic nitrogen atoms, which can be crucial for optimizing drug efficacy and safety profiles.[1]

Despite its synthetic utility, 4-Fluoro-3-methoxy-piperidine in its free base form is often unsuitable for long-term storage and pharmaceutical development. Amines, particularly secondary amines like piperidine, are susceptible to oxidative degradation, which can lead to the formation of N-oxides or ring-opened byproducts. Furthermore, the free base is typically a low-melting solid or an oil, making accurate weighing, purification, and formulation difficult. Salt formation is a time-tested and highly effective strategy to overcome these limitations.[4][5][6] By converting the basic amine into a salt, we can significantly enhance its chemical stability, improve its handling characteristics, and lock it into a well-defined, crystalline solid form.[7]

The Mechanistic Rationale for Salt Formation

The conversion of a basic drug into a salt is a fundamental acid-base reaction.[8] The stability and success of this process are governed by the difference in the acidity constants (pKa) of the drug and the selected counter-ion.

The ΔpKa Rule: For a stable salt to form via proton transfer, a significant pKa difference between the conjugate acid of the base (the piperidinium ion) and the acid counter-ion is required. A commonly accepted guideline is a ΔpKa (pKa of protonated base - pKa of acid) of greater than 2 to 3 pH units .[9][10] The pKa of the conjugate acid of piperidine is approximately 11.2. The electron-withdrawing effects of the fluorine and methoxy substituents on the 4-Fluoro-3-methoxy-piperidine ring will lower this value, but it will remain a moderately strong base. This makes it an excellent candidate for forming stable salts with strong acids like hydrochloric acid (pKa ≈ -7) or methanesulfonic acid (pKa ≈ -1.9).

Forming a salt addresses stability issues in several key ways:

  • Chemical Stability: The lone pair of electrons on the nitrogen atom, the primary site of oxidation, is engaged in a stable ionic bond with a proton. This protonation significantly reduces the amine's susceptibility to oxidative degradation.

  • Physical Stability: Salts are typically crystalline solids with high melting points. This solid-state form is less volatile and significantly easier to handle, weigh, and purify than the parent oil or low-melting solid.

  • Hygroscopicity: While some salts can be hygroscopic, a proper screening process allows for the selection of a non-hygroscopic crystalline form, which prevents water absorption and subsequent physical or chemical degradation.[6]

Experimental Protocols

This section is divided into three parts: an initial screening to identify promising candidates, a detailed protocol for scaled-up preparation of a chosen salt, and a workflow for comprehensive stability assessment.

Part 1: Salt Screening and Counter-ion Selection Protocol

The goal of this initial phase is to quickly and efficiently screen a variety of pharmaceutically acceptable acids to identify those that form crystalline, stable salts with 4-Fluoro-3-methoxy-piperidine.

SaltScreeningWorkflow cluster_prep Preparation cluster_screening Screening cluster_analysis Initial Analysis cluster_decision Decision cluster_output Output start Purified 4-Fluoro-3-methoxy-piperidine (Free Base in Solvent A, e.g., IPA) reaction Parallel Salt Formation (Stoichiometric Addition) start->reaction acids Counter-ion Library (HCl, HBr, Mesylic, Tartaric, etc.) acids->reaction slurry Equilibrate / Slurry (24h, Ambient Temp) reaction->slurry isolate Isolate Solids (Centrifugation / Filtration) slurry->isolate visual Visual Inspection (Crystalline vs. Amorphous?) isolate->visual mpt Melting Point (DSC) visual->mpt pxrd Crystallinity (PXRD) mpt->pxrd decision Promising Candidate? pxrd->decision select Select Lead Salt(s) for Scale-up & Full Characterization decision->select Yes re_screen Re-screen or Select Alternative decision->re_screen No

Caption: High-throughput salt screening workflow.

Methodology:

  • Prepare Stock Solution: Dissolve a known quantity of high-purity 4-Fluoro-3-methoxy-piperidine free base in a suitable solvent such as isopropanol (IPA) or ethyl acetate to create a stock solution (e.g., 0.5 M).

  • Select Counter-ions: Choose a diverse set of pharmaceutically acceptable acids. A recommended starting panel is provided in Table 1. Prepare equimolar stock solutions of these acids in the same solvent.

  • Reaction: In parallel vials, add 1.0 equivalent of each acid stock solution to an aliquot of the free base stock solution.

  • Induce Crystallization: Cap the vials and allow them to stir or shake at ambient temperature for 24-48 hours. If no solid precipitates, attempt to induce crystallization by slow cooling, scratching the vial, or adding a small amount of an anti-solvent (e.g., heptane).

  • Isolate and Analyze: Isolate any resulting solids by filtration or centrifugation. Briefly dry the solids and perform initial characterization:

    • Visual Inspection: Note the physical appearance (e.g., white powder, crystalline needles, amorphous solid).

    • Melting Point: A sharp, high melting point is indicative of a stable, pure crystalline form.

    • PXRD: Powder X-ray Diffraction is the definitive technique to confirm crystallinity.

Table 1: Recommended Counter-ions for Initial Salt Screening

Counter-ion AcidpKa (approx.)Typical FormRationale
Hydrochloric Acid-7.0Gas or solution in solventStrong acid, small counter-ion, high probability of forming a crystalline salt.[11]
Methanesulfonic Acid-1.9LiquidStrong acid, often yields stable, non-hygroscopic salts.[4]
Sulfuric Acid-3.0LiquidDivalent, can form different salt stoichiometries.
L-Tartaric Acid2.98, 4.34SolidChiral, can be used for resolution; often forms crystalline salts.[12]
Fumaric Acid3.03, 4.44SolidDivalent, generally forms stable, high-melting salts.[4]
Part 2: Scalable Protocol for the Preparation of 4-Fluoro-3-methoxy-piperidine Hydrochloride

This protocol describes the preparation of the hydrochloride salt, a common and often successful choice for basic amines.[11]

Materials:

  • 4-Fluoro-3-methoxy-piperidine (1.0 eq)

  • Anhydrous Diethyl Ether or Ethyl Acetate

  • 2.0 M solution of Hydrogen Chloride in Diethyl Ether (1.0 eq)

  • Stir bar, round bottom flask, addition funnel

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the 4-Fluoro-3-methoxy-piperidine free base in a minimal amount of anhydrous diethyl ether in a round bottom flask.

  • Cooling: Place the flask in an ice bath and stir for 15 minutes to bring the solution temperature to 0-5 °C.

  • Acidification: Add the 2.0 M HCl/ether solution dropwise via an addition funnel over 30 minutes. A white precipitate should form immediately.[13][14]

  • Maturation: After the addition is complete, allow the resulting slurry to stir in the ice bath for an additional 1-2 hours to ensure complete crystallization.

  • Isolation: Collect the white solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or surface impurities.

  • Drying: Dry the solid under high vacuum at ambient temperature until a constant weight is achieved. The resulting white, crystalline solid is 4-Fluoro-3-methoxy-piperidine hydrochloride.

Part 3: Physicochemical Characterization and Stability Assessment

A comprehensive characterization is essential to confirm salt formation and establish a baseline for stability studies.

Table 2: Analytical Techniques for Salt Characterization

TechniquePurposeExpected Result for a Stable Salt
¹H NMR Structural ConfirmationAppearance of a broad N-H⁺ proton signal and a downfield shift of protons adjacent to the nitrogen.
FTIR Confirm ProtonationAppearance of a broad absorption band around 2400-2700 cm⁻¹, characteristic of an ammonium (N-H⁺) salt.[10]
DSC/TGA Thermal PropertiesA single, sharp melting endotherm at a high temperature (>150 °C); minimal weight loss before melting.
PXRD Assess CrystallinityA sharp, well-defined diffraction pattern indicating a crystalline solid.
DVS HygroscopicityLow water uptake (<0.5% w/w) at relative humidity up to 80%.
HPLC Purity AssessmentA single major peak with purity >99.5%.

ICH Stability Study Protocol:

To establish the shelf-life, a formal stability study should be conducted according to ICH guidelines.[15]

  • Method Development: Develop and validate a stability-indicating HPLC method capable of separating the 4-Fluoro-3-methoxy-piperidine salt from potential degradants.[16][17]

  • Sample Preparation: Package the salt in vials that mimic the intended long-term storage container.

  • Storage Conditions: Place the samples in stability chambers under the following conditions:

    • Long-Term: 25 °C / 60% Relative Humidity (RH)

    • Accelerated: 40 °C / 75% Relative Humidity (RH)

  • Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).[15]

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Any change in color or physical form.

    • Purity/Degradation Products: Quantify the parent compound and any new peaks by HPLC.

    • Moisture Content: Use Karl Fischer titration to check for water absorption.

Data Interpretation and Expected Outcomes

A successful salt formation strategy will yield a crystalline solid with significantly improved properties over the free base.

Table 3: Comparative Properties of Free Base vs. Hydrochloride Salt (Hypothetical Data)

Property4-Fluoro-3-methoxy-piperidine (Free Base)4-Fluoro-3-methoxy-piperidine HCl
Appearance Colorless to yellow oilWhite crystalline solid
Melting Point ~25 °C185-188 °C
Hygroscopicity High (deliquescent)Low (<0.2% uptake at 80% RH)
Stability (40°C/75%RH) Significant degradation after 1 monthNo significant degradation after 6 months
Handling Difficult to weigh and handleEasy to weigh and handle

The ultimate goal is to demonstrate a clear link between the improved physicochemical properties of the salt and its long-term stability, as illustrated in the diagram below.

StabilityLogic cluster_input Input Compound cluster_process Process cluster_properties Improved Physicochemical Properties cluster_outcome Outcome freebase Free Base (Oil, Unstable) salt_formation Salt Formation (e.g., with HCl) freebase->salt_formation crystalline Crystalline Solid salt_formation->crystalline non_hygro Non-Hygroscopic salt_formation->non_hygro high_mp High Melting Point salt_formation->high_mp stability Enhanced Long-Term Shelf Stability crystalline->stability non_hygro->stability high_mp->stability

Caption: Logic diagram linking salt properties to stability.

Conclusion

The conversion of 4-Fluoro-3-methoxy-piperidine from an unstable free base into a stable crystalline salt is a critical and enabling step in the drug development pipeline. The formation of a salt, such as the hydrochloride, effectively mitigates risks associated with chemical degradation, hygroscopicity, and poor handling characteristics. By employing a systematic approach to salt screening, followed by detailed preparation and rigorous physicochemical and stability analysis, researchers can select an optimal solid form. This ensures the long-term integrity of the valuable intermediate, facilitating reliable downstream process development, formulation, and clinical studies.

References

  • Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932. [Link]

  • Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Li, D., & Liu, R. (2017). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences, 106(1), 38-51. [Link]

  • Babu, B., & Ali, S. (2014). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 103(5), 1305-1319. [Link]

  • Bighley, L. D., et al. (1994). Salt Forms of Drugs and Absorption. In Encyclopedia of Pharmaceutical Technology.
  • Pawar, Y. B., & Bansal, A. K. (2014). Pharmaceutical salts: a formulation trick or a clinical conundrum? Drug Discovery Today, 19(9), 1391-1397. [Link]

  • World Health Organization. (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. WHO Technical Report Series, No. 863. [Link]

  • Jain, A., & Agarwal, S. (2007). Salt Selection in Drug Development. Pharmaceutical Technology, 31(7), 66-74. [Link]

  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Dong, M. W., & Hu, Y. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. [Link]

  • Ataman Kimya. (n.d.). Piperidine. [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? [Link]

  • Bowker, M. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427–435. [Link]

  • Shinde, S. M., et al. (2014). PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE. International Research Journal for Inventions in Pharmaceutical Sciences, 2(2), 46-52. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Fluoro-3-methoxy-piperidine Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the yield optimization of coupling reactions involving 4-Fluoro-3-methoxy-piperidine . This building block presents unique challenges due to the combined stereoelectronic deactivation (inductive effects of F and OMe) and steric hindrance proximal to the nucleophilic nitrogen.

Topic: Improving Yield in Amide Coupling & N-Arylation Workflows Target Audience: Medicinal Chemists, Process Chemists Version: 2.1 (Current)[1]

Executive Summary: The Reactivity Profile

Before troubleshooting, you must understand why this molecule fails in standard protocols. 4-Fluoro-3-methoxy-piperidine is not a simple secondary amine.[1] It is an electron-deficient, conformationally biased nucleophile .[1]

  • Electronic Deactivation: The fluorine (C4) and methoxy (C3) groups exert a strong inductive electron-withdrawing effect (-I), significantly lowering the pKa of the piperidine nitrogen compared to unsubstituted piperidine (approx.[1] pKa 9.5 vs. 11.2).[1] This makes the nitrogen less nucleophilic.

  • Stereoelectronic Gating: The gauche effect (interaction between the C-F

    
     orbital and adjacent C-H/C-C bonds) often locks the fluorine in an axial  orientation. Depending on the relative stereochemistry (cis/trans) of the methoxy group, the amine nitrogen lone pair may be sterically shielded or electronically coupled to the C-F antibonding orbital, further reducing reactivity.[1]
    

Diagnostic Workflow (Pre-Reaction)

Q: My reaction shows <10% conversion. Is my starting material dead?

A: Likely not "dead," but "masked."[1] Most commercial suppliers provide this reagent as the Hydrochloride (HCl) salt .[1]

  • Issue: The salt form is non-nucleophilic. If you use a weak base (e.g., TEA) or insufficient equivalents, the free base is never fully generated.[1]

  • Check: Perform a "Free Base Check."[1] Suspend 10 mg of the salt in DCM and add 2 eq. of DIPEA. If it doesn't dissolve clearly, your solvent system is too non-polar for the salt-break step.[1]

Q: Which isomer am I using?

A: The cis-3-methoxy-4-fluoropiperidine and trans-isomer have vastly different reactivity profiles.[1]

  • Cis-Isomer: Often more reactive if the OMe and F adopt equatorial positions (though F prefers axial).[1]

  • Trans-Isomer: High risk of steric clash if the OMe is axial.[1]

  • Action: Verify stereochemistry via 19F-NMR before starting.

Module A: Amide Coupling Optimization

Use this module if you are coupling to Carboxylic Acids.[1]

Troubleshooting Matrix
SymptomProbable CauseSolution
0-20% Yield Incomplete salt breakSwitch base to DIPEA (3.5 eq) or NMM . Avoid Pyridine.
Stalled at 50% Activated ester hydrolysisSwitch from DMF to NMP or DMAc (anhydrous).[1]
Epimerization Over-activationUse COMU/Oxyma instead of HATU. Lower temp to 0°C for addition.
No Reaction Low NucleophilicityUse Acid Chloride or Mixed Anhydride method (IBCF).[1]
Protocol: The "Turbo-Charged" Coupling

Standard EDC/HOBt conditions often fail here. Use this high-energy activation protocol.

Reagents:

  • Acid (1.0 eq)[1][2]

  • 4-Fluoro-3-methoxy-piperidine HCl (1.2 eq)[1]

  • HATU (1.2 eq) or COMU (1.2 eq)[1]

  • DIPEA (Diisopropylethylamine) (3.5 - 4.0 eq)[1]

  • Solvent: DMF or NMP (0.1 M concentration)[1]

Step-by-Step:

  • Pre-activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF. Add 1.0 eq of DIPEA. Stir for 5 minutes. Color change (yellowing) indicates active ester formation.[1]

  • Salt Break (Critical): In a separate vial, dissolve the Piperidine HCl salt in minimal DMF with 2.5 eq of DIPEA. Sonicate if necessary to ensure a clear solution.[1]

  • Addition: Add the amine solution to the activated acid solution dropwise.

  • Reaction: Stir at Room Temperature for 2 hours. If incomplete, heat to 40°C.

  • Workup: Dilute with EtOAc, wash with sat.[1] NaHCO3 (x2), then Brine.[1]

Expert Tip: If HATU fails, convert the acid to the Acid Chloride using Ghosez's Reagent or Oxalyl Chloride/DMF(cat).[1] The acid chloride is insensitive to the low nucleophilicity of the amine.

Module B: Buchwald-Hartwig N-Arylation

Use this module if you are coupling to Aryl Halides.[1]

Q: Why is Pd(PPh3)4 or Pd(dppf)Cl2 not working?

A: These "workhorse" catalysts are insufficient for electron-deficient secondary amines.[1] The oxidative addition happens, but the reductive elimination is the bottleneck because the amine binds poorly to the Pd center.

Optimized Catalyst Systems

You need bulky, electron-rich phosphine ligands to force the reductive elimination.[1]

ComponentRecommendationWhy?
Pre-Catalyst RuPhos Pd G4 or BrettPhos Pd G4 Specialized for secondary amines; air stable.[1]
Base NaOtBu or LiHMDS Strong base required to deprotonate the amine-Pd complex.[1]
Solvent 1,4-Dioxane or Toluene High boiling point, non-coordinating.[1]
Protocol: The "Difficult Amine" Arylation

Reagents:

  • Aryl Bromide/Triflate (1.0 eq)[1]

  • 4-Fluoro-3-methoxy-piperidine HCl (1.2 eq)[1]

  • RuPhos Pd G4 (2-5 mol%)[1]

  • NaOtBu (Sodium tert-butoxide) (2.5 eq)[1]

  • Solvent: Anhydrous 1,4-Dioxane (degassed)[1]

Step-by-Step:

  • Inert Atmosphere: Flame-dry the reaction vial and purge with Argon/Nitrogen. Oxygen kills this cycle.[1]

  • Solids: Add Aryl Halide, Piperidine HCl, Base, and Catalyst to the vial.

  • Solvent: Add degassed Dioxane.

  • Heat: Seal and heat to 80-100°C . Stir vigorously.

    • Note: If using LiHMDS (solution), add it last at RT, then heat.[1]

  • Monitoring: Check LCMS at 1 hour. If <50% conversion, increase temp to 110°C.

Visual Workflow & Logic

CouplingLogic Start Start: Coupling 4-F-3-OMe-Piperidine CheckSalt Is Amine an HCl Salt? Start->CheckSalt FreeBase Add +1.0 eq Base (Total >3 eq) CheckSalt->FreeBase Yes Electrophile Select Electrophile Type CheckSalt->Electrophile No (Free Base) FreeBase->Electrophile Acid Carboxylic Acid Electrophile->Acid Amide Bond ArylHalide Aryl Halide Electrophile->ArylHalide C-N Bond Activation Standard: HATU/DIPEA/DMF Acid->Activation CheckYield Yield > 50%? Activation->CheckYield Success Purify & Isolate CheckYield->Success Yes FailAmide Switch to Acid Chloride (Ghosez Reagent) CheckYield->FailAmide No CatSelect Catalyst: RuPhos Pd G4 Base: NaOtBu ArylHalide->CatSelect CheckConv Conversion > 50%? CatSelect->CheckConv CheckConv->Success Yes FailBuchwald Switch to BrettPhos or Pd-PEPPSI-IPr CheckConv->FailBuchwald No

Caption: Decision tree for selecting the optimal reaction pathway based on electrophile type and salt form.

FAQs

Q: Can I monitor the reaction using NMR? A: Yes, 19F-NMR is superior to LCMS for this.[1] The fluorine shift of the product will be distinct from the starting material (typically -180 to -200 ppm range).[1] This avoids issues where the product and SM co-elute on UV.

Q: The reaction turns black and precipitates.[1] What happened? A: In Buchwald couplings, this is "Palladium Black" formation.[1] It means your catalyst decomposed before the reaction finished.

  • Fix: Ensure your solvent is rigorously degassed (sparge with Argon for 15 mins).[1] Add 1 mol% more ligand (e.g., free RuPhos) to stabilize the Pd species.[1]

Q: I see a +14 mass shift in LCMS. A: This is likely methylation.[1] If using DMF/HATU, you might be forming the dimethylamide impurity if the amine is too slow to react.[1] Switch to DMAc or NMP to eliminate this side reaction.

References

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Retrieved from [Link]

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Retrieved from [Link]

Sources

Navigating the Steric Landscape of 3-Methoxy Substituted Piperidines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-methoxy substituted piperidines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome the unique synthetic challenges posed by the steric influence of the 3-methoxy group. Our approach is grounded in fundamental chemical principles and validated by field-proven insights to ensure the success of your experimental endeavors.

Understanding the Core Challenge: The Conformational Influence of the 3-Methoxy Group

The primary obstacle in the functionalization of 3-methoxypiperidine arises from the steric bulk of the methoxy group, which significantly influences the conformational equilibrium of the piperidine ring. The chair conformation is the most stable, and the 3-methoxy substituent can exist in either an axial or equatorial position. The preferred conformation has a profound impact on the accessibility of the nitrogen lone pair for reactions like N-alkylation and N-acylation, as well as on reactions at other positions of the ring.

The Curtin-Hammett principle is a key concept to consider, as it dictates that the ratio of reaction products is determined by the difference in the energy of the transition states, not the ground state populations of the conformers.[1] Therefore, even a less populated conformer may be the one that preferentially reacts if it leads to a lower energy transition state.

Caption: Conformational equilibrium of 3-methoxypiperidine.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields in the N-alkylation of 3-methoxypiperidine with a bulky alkyl halide?

A1: The low yield is likely due to significant steric hindrance. The 3-methoxy group, particularly if it populates the axial conformation, can shield the nitrogen's lone pair, impeding the approach of the electrophilic alkyl halide. This steric clash raises the activation energy of the desired SN2 reaction. With bulky alkyl halides, this effect is magnified.[2][3]

Troubleshooting Flowchart for Low-Yield N-Alkylation

troubleshooting_alkylation start Low Yield in N-Alkylation condition1 Is the alkyl halide bulky? start->condition1 strategy1 Use a less hindered alkyl halide if possible condition1->strategy1 Yes strategy2 Modify Reaction Conditions condition1->strategy2 No condition2 Are you using a standard base like K2CO3? strategy2->condition2 base_change Switch to a stronger, non-nucleophilic base (e.g., NaH, DIPEA) condition2->base_change Yes solvent_change Use a polar aprotic solvent (e.g., DMF, DMSO) condition2->solvent_change No base_change->solvent_change temp_change Increase reaction temperature solvent_change->temp_change alternative_reagents Consider alternative alkylating agents (e.g., alcohols with a catalyst) temp_change->alternative_reagents photoredox Explore photoredox-catalyzed N-alkylation alternative_reagents->photoredox

Caption: Decision-making flowchart for troubleshooting N-alkylation.

Q2: My N-acylation of 3-methoxypiperidine with a sterically demanding acyl chloride is failing. What can I do?

A2: The acylation of sterically hindered secondary amines is notoriously difficult. The bulky 3-methoxy group hinders the approach of the acyl chloride to the nitrogen. Furthermore, the nitrogen's nucleophilicity might be reduced. Standard conditions are often insufficient to drive the reaction to completion.[4]

Strategies to Overcome Failed N-Acylation:

  • Activation of the Acylating Agent: The use of coupling agents can enhance the electrophilicity of the acylating species.

  • Alternative Acylating Agents: In some cases, switching from an acyl chloride to a more reactive anhydride or using a different activating agent can be beneficial.

  • Catalysis: The addition of a catalyst can lower the activation energy of the acylation reaction.

StrategyReagents/ConditionsRationale
Coupling Agents DIC/Oxyma, HOBt/DCCForms a highly reactive activated ester intermediate.[5][6]
Anhydride Intermediate React carboxylic acid with an activating agent to form a mixed anhydride.Anhydrides are generally more reactive than acyl chlorides.[4]
Catalysis Add a catalytic amount of DMAP or a similar nucleophilic catalyst.Forms a highly reactive N-acylpyridinium intermediate.

Q3: Does the axial or equatorial preference of the 3-methoxy group affect reactivity?

A3: Yes, significantly. An axially oriented methoxy group will exert a greater steric shield over the nitrogen's lone pair, making it less accessible for reactions.[7] The conformational preference can be influenced by the solvent and any N-substituents already present. For N-acyl piperidines, there is a known preference for axial substituents at the 2-position due to pseudoallylic strain, a similar effect could influence the conformation of N-acyl-3-methoxypiperidines.[1] Understanding the dominant conformation of your specific substrate is key to predicting its reactivity.

Troubleshooting Guides

Issue 1: Poor Reactivity in N-Alkylation with Bulky Electrophiles

Symptoms:

  • Low conversion of starting material.

  • Formation of side products from elimination reactions.

  • Reaction stalls after initial conversion.

Causality: The steric bulk of both the 3-methoxy group and the incoming electrophile leads to a high-energy transition state for the SN2 reaction, making it slow. For secondary and tertiary alkyl halides, the competing E2 elimination pathway can become dominant.[3]

Detailed Protocol: N-Alkylation using Sodium Hydride

  • Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq.) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C and add a solution of 3-methoxypiperidine (1.0 eq.) in anhydrous DMF dropwise over 30 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Addition of Electrophile: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required for less reactive halides.[8]

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.

Alternative Strategy: Palladium-Catalyzed N-Alkylation with Alcohols

For particularly challenging alkylations, consider using an alcohol as the alkylating agent in a palladium-catalyzed borrowing hydrogen reaction. This method avoids the use of alkyl halides and can be more efficient for hindered substrates.[9][10]

Issue 2: Incomplete N-Acylation with Hindered Acyl Chlorides

Symptoms:

  • Recovery of unreacted 3-methoxypiperidine.

  • Hydrolysis of the acyl chloride.

  • Low yield of the desired amide.

Causality: The nucleophilicity of the nitrogen in 3-methoxypiperidine may not be sufficient to attack the sterically encumbered and electronically deactivated (in some cases) acyl chloride at a reasonable rate.

Detailed Protocol: Acylation using DIC/Oxyma

  • Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.) and Oxyma Pure (1.2 eq.) in an appropriate anhydrous solvent (e.g., DCM or DMF).

  • Activation: Add diisopropylcarbodiimide (DIC) (1.2 eq.) to the solution and stir at room temperature for 30 minutes to form the activated ester.

  • Addition of Amine: Add 3-methoxypiperidine (1.0 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Work-up: Filter off the diisopropylurea byproduct. Concentrate the filtrate and redissolve in an appropriate organic solvent. Wash with a mild aqueous acid (e.g., 1M HCl), followed by a mild aqueous base (e.g., saturated NaHCO₃), and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography.[5]

Issue 3: Difficulty in Functionalizing the C4 Position

Symptoms:

  • Lack of reactivity at the C4 position.

  • Undesired side reactions at other positions.

Causality: Direct C-H functionalization of the piperidine ring is challenging due to the low reactivity of the C-H bonds. The 3-methoxy group can also sterically hinder the approach of reagents to the C4 position.

Strategic Approach: Functionalization via a Tetrahydropyridine Intermediate

A more reliable method for introducing a substituent at the C4 position is to start from a corresponding tetrahydropyridine precursor.

Experimental Workflow for C4-Functionalization

C4_functionalization start N-Protected 3-Methoxypiperidine oxidation Oxidation to N-Protected 3-Methoxy-1,2,5,6-tetrahydropyridine start->oxidation functionalization Functionalization of the double bond (e.g., epoxidation, dihydroxylation, conjugate addition) oxidation->functionalization reduction Reduction of the remaining double bond (if necessary) functionalization->reduction deprotection Deprotection reduction->deprotection product 4-Substituted-3-methoxypiperidine deprotection->product

Caption: A general workflow for the synthesis of 4-substituted-3-methoxypiperidines.[11]

This strategy allows for a wider range of functional groups to be introduced at the C4 position with greater control over regioselectivity and stereoselectivity.[12]

Conclusion

Overcoming the steric hindrance in 3-methoxy substituted piperidines requires a thoughtful approach to reaction design. By understanding the conformational dynamics of the piperidine ring and employing strategies to enhance the reactivity of the coupling partners, researchers can successfully synthesize a wide range of derivatives. This guide provides a starting point for troubleshooting common issues and developing robust synthetic protocols. For novel or particularly challenging transformations, a thorough literature search for analogous systems is always recommended.

References

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017, March 16). Retrieved from [Link]

  • A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides - Macmillan Group - Princeton University. (2021, July 1). Retrieved from [Link]

  • Steric hindrance – Knowledge and References - Taylor & Francis. Retrieved from [Link]

  • Acylation of hindered amines and functionalized bis-peptides obtained thereby - Google Patents. (n.d.).
  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PubMed Central. (n.d.). Retrieved from [Link]

  • Palladium catalyzed N-alkylation of amines with alcohols. (n.d.). Retrieved from [Link]

  • The Chemistry of 3-Methoxypiperidine: Applications in Organic Synthesis. Retrieved from [Link]

  • Curtin–Hammett principle - Wikipedia. (n.d.). Retrieved from [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines - PMC - NIH. (2016, April 13). Retrieved from [Link]

  • Chair conformation of 2C3DMPO. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group | Request PDF - ResearchGate. (2025, August 30). Retrieved from [Link]

  • METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513. (2022, July 20). Retrieved from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Processes for the preparation of niraparib and intermediates thereof - Google Patents. (n.d.).
  • Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine. (2021, November 21). Retrieved from [Link]

  • (A) Transition states obtained through metadynamics simulations for:... - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2025, August 7). Retrieved from [Link]

  • An Overview of Palladium-Catalyzed N-alkylation Reactions - ChemRxiv. (n.d.). Retrieved from [Link]

  • Synthetic strategies towards C−H functionalization of piperidines at... - ResearchGate. (n.d.). Retrieved from [Link]

  • THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES~. (n.d.). Retrieved from [Link]

  • Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition - PubMed. (2024, September 16). Retrieved from [Link]

  • (PDF) N-Acylation in Combinatorial Chemistry - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones - KAUST Repository. (n.d.). Retrieved from [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC - NIH. (n.d.). Retrieved from [Link]

  • C-H Functionalization Reactions of Unprotected N-Heterocycles by Gold Catalyzed Carbene Transfer | ChemRxiv. (n.d.). Retrieved from [Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved from [Link]

  • Alkyl Halide Reaction Map And Summary - Master Organic Chemistry. (2014, January 10). Retrieved from [Link]

  • Proximity-driven acceleration of challenging solid-phase peptide couplings - PNAS. (n.d.). Retrieved from [Link]

  • Synthesis of enantiopure 3,4-disubstituted piperidines. An asymmetric synthesis of (+)-paroxetine - Sci-Hub. (n.d.). Retrieved from [Link]

  • Computational Investigation of Cycloadditions between Cyclopentadiene and Tropone-3,4-dimethylester. - The Royal Society of Chemistry. (2022, September 27). Retrieved from [Link]

  • Substituted Cyclohexanes: Axial vs Equatorial - Master Organic Chemistry. (2014, June 27). Retrieved from [Link]

  • Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer - American Chemical Society. (2026, January 21). Retrieved from [Link]

  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed. (n.d.). Retrieved from [Link]

  • Alkyl Halides - Moodle@Units. (n.d.). Retrieved from [Link]

  • Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents - ChemRxiv. (2024, November 22). Retrieved from [Link]

  • Microwave Chemistry: Cross-Coupling of Acyl Chlorides, Synthesis of Tertiary Amides, Indole-Fused 1,4-Diazepines, and Aristolactams. (2008, September 15). Retrieved from [Link]

  • (PDF) Preparation of a series of N-alkyl-3-boronopyridinium halides and study of their stability in the presence of hydrogen peroxide - ResearchGate. (2025, August 7). Retrieved from [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.). Retrieved from [Link]

  • The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis - PMC - NIH. (2024, November 6). Retrieved from [Link]

  • Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine - ResearchGate. (n.d.). Retrieved from [Link]

  • Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines - PMC - NIH. (n.d.). Retrieved from [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - Beilstein Journals. (2024, August 15). Retrieved from [Link]

Sources

Technical Support Center: Chiral Integrity in 4-Fluoro-3-methoxy-piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of 4-Fluoro-3-methoxy-piperidine. This valuable building block presents unique stereochemical challenges due to the two adjacent chiral centers at C3 and C4. The presence of an electron-withdrawing fluorine atom can influence the acidity of neighboring protons, increasing the risk of racemization or epimerization under certain conditions.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to maintain stereochemical control throughout your synthesis, ensuring the production of enantiomerically pure 4-Fluoro-3-methoxy-piperidine.

Troubleshooting Guide: Preventing Racemization and Epimerization

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols to maintain the chiral integrity of your compound.

Question 1: My final 4-Fluoro-3-methoxy-piperidine product is a mixture of diastereomers. The starting material was a single enantiomer of a 4-fluoropiperidine precursor. Where could the stereochemistry at C4 be compromised?

Answer:

Loss of stereochemical integrity at the C4 position, especially when a fluorine atom is present, is a common challenge. The primary cause is often the formation of a planar intermediate or a transient species that allows for non-stereospecific reactions. Here are the most likely causes and solutions:

  • Mechanism of Racemization: The presence of the electron-withdrawing fluorine atom at C4 can increase the acidity of the proton at the same carbon. In the presence of a strong base, this proton can be abstracted to form a planar enolate or a related intermediate. Reprotonation can then occur from either face, leading to a mixture of epimers.

  • Troubleshooting Steps:

    • Base Selection is Critical: Avoid using strong, non-hindered bases in steps following the establishment of the C4 stereocenter. If a base is necessary, opt for a sterically hindered, non-nucleophilic base like 2,4,6-collidine or a proton sponge. The bulkier base is less likely to abstract the sterically hindered proton at C4.[1]

    • Temperature Control: Perform all subsequent reaction steps at the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures can provide the activation energy needed to overcome the barrier to proton abstraction and epimerization.

    • Protecting Group Strategy: The choice of the nitrogen protecting group (e.g., Boc, Cbz) can influence the conformational rigidity of the piperidine ring. A bulky protecting group can help lock the ring in a conformation that shields the C4 proton from abstraction.

Question 2: I am introducing the methoxy group at C3 via a nucleophilic substitution on a 3-hydroxy-4-fluoropiperidine precursor and observing a mixture of cis and trans isomers. How can I improve the diastereoselectivity?

Answer:

This is a classic stereochemical control problem. The formation of a mixture of diastereomers during the introduction of the methoxy group suggests that the reaction is not proceeding through a stereospecific mechanism.

  • Potential Problem: SN1 Pathway: If your reaction conditions favor an SN1-type mechanism, a carbocation intermediate will form at the C3 position. This planar carbocation can then be attacked by the methoxide nucleophile from either the top or bottom face, resulting in a mixture of diastereomers. Conditions that promote this are polar protic solvents and substrates with leaving groups that are easily eliminated.

  • Solution: Favor an SN2 Pathway: To ensure a stereospecific outcome (inversion of configuration), you need to employ conditions that strongly favor an SN2 reaction.

    • Protocol 1: Williamson Ether Synthesis under SN2 Conditions

      • Activate the Hydroxyl Group: Convert the C3 hydroxyl group into a good leaving group that is known to favor SN2 reactions, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). This is a critical step to avoid in-situ formation of a poor leaving group.

      • Choice of Base and Nucleophile: Use a strong, but not excessively harsh, base to deprotonate the C3-hydroxyl group before the introduction of the electrophile (e.g., methyl iodide). Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is a standard choice.

      • Reaction Conditions:

        • Solvent: Use a polar aprotic solvent (e.g., DMF, THF, acetonitrile) to solvate the cation of the methoxide salt, thereby increasing the nucleophilicity of the methoxide anion.

        • Temperature: Run the reaction at a low temperature (e.g., 0 °C to room temperature) to disfavor the SN1 pathway.

Parameter SN1 Conditions (to avoid) SN2 Conditions (recommended)
Leaving Group Poor (e.g., protonated -OH)Good (e.g., -OTs, -OMs, -OTf)
Solvent Polar Protic (e.g., Methanol, Water)Polar Aprotic (e.g., DMF, THF)
Base Weak or absentStrong (e.g., NaH)
Temperature HighLow to moderate

Question 3: My synthesis involves the reduction of a 3-methoxy-4-fluoropyridine precursor. How can I control the stereochemistry of the resulting piperidine?

Answer:

The stereochemical outcome of pyridine reduction is highly dependent on the catalyst and reaction conditions. Achieving high diastereoselectivity for 3,4-disubstituted piperidines is a well-studied area.

  • Catalytic Hydrogenation: Heterogeneous catalytic hydrogenation of substituted pyridines often leads to the cis diastereomer. This is because the pyridine ring adsorbs onto the catalyst surface from the less sterically hindered face, and the hydrogen atoms are delivered from the catalyst surface to the same face of the ring.[2]

    • Protocol 2: Diastereoselective Hydrogenation of a Pyridine Precursor

      • Catalyst Selection: Platinum oxide (PtO₂, Adams' catalyst) or rhodium on alumina (Rh/Al₂O₃) are often effective for pyridine reductions.

      • Solvent and Additives: The reaction is typically carried out in an acidic medium (e.g., ethanol with HCl or acetic acid). The protonation of the pyridine nitrogen can influence the stereochemical outcome.

      • Reaction Conditions: Hydrogen pressures can range from atmospheric to high pressure (e.g., 50-100 psi). Temperature should be kept moderate (e.g., room temperature to 50 °C) to avoid side reactions.

  • Asymmetric Hydrogenation: For an enantioselective synthesis starting from an achiral pyridine, an asymmetric hydrogenation approach is necessary. This involves the use of a chiral catalyst, often a rhodium or ruthenium complex with a chiral phosphine ligand.[3][4] This is a more advanced technique that requires screening of catalysts and ligands for optimal enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for a chiral center alpha to a nitrogen atom in a piperidine ring?

The most common mechanism is deprotonation-reprotonation.[1] The nitrogen atom can act as an electron-withdrawing group, increasing the acidity of the alpha-proton. In the presence of a base, this proton can be removed to form a planar achiral enamine or a rapidly inverting anion. Subsequent reprotonation can occur from either face, leading to racemization.

Q2: Can the fluorine atom at C4 influence the stereochemical outcome of reactions at C3?

Absolutely. The highly electronegative fluorine atom can exert a strong inductive effect, influencing the electron density and reactivity of adjacent positions. Furthermore, through-space electronic interactions and steric effects can favor the formation of one diastereomer over another. The conformational preferences of fluorinated piperidines are complex and can be influenced by charge-dipole interactions and hyperconjugation.[5]

Q3: Are there any chiral auxiliaries that are particularly effective for the asymmetric synthesis of substituted piperidines?

Yes, the use of chiral auxiliaries is a well-established strategy. For piperidine synthesis, common auxiliaries include those derived from chiral amino acids or carbohydrates.[6][7] For instance, a chiral auxiliary can be attached to the nitrogen atom to direct the stereochemical course of subsequent reactions, such as alkylations or cycloadditions. After the desired stereochemistry is set, the auxiliary is cleaved to yield the enantiomerically enriched piperidine.

Q4: How can I accurately determine the enantiomeric and diastereomeric purity of my 4-Fluoro-3-methoxy-piperidine?

Chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) are the most reliable methods. These techniques use a chiral stationary phase to separate enantiomers and diastereomers, allowing for their accurate quantification. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be used to determine enantiomeric excess in some cases.

Visualizing Reaction Pathways and Potential Pitfalls

racemization_mechanism cluster_0 Stereochemically Pure Piperidine cluster_1 Racemization Pathway cluster_2 Racemic Mixture start R-Enantiomer (C4-H pointing back) intermediate Planar Enolate Intermediate (Loss of stereochemistry at C4) start->intermediate + Base - H⁺ end_R R-Enantiomer intermediate->end_R + H⁺ (re-face attack) end_S S-Enantiomer intermediate->end_S + H⁺ (si-face attack)

sn1_vs_sn2 cluster_sn2 SN2 Pathway (Desired) cluster_sn1 SN1 Pathway (Undesired) start 3-Hydroxy-4-fluoropiperidine (Single Diastereomer) sn2_transition Pentavalent Transition State (Stereospecific) start->sn2_transition Good Leaving Group (e.g., OTs) Polar Aprotic Solvent sn1_intermediate Planar Carbocation at C3 (Loss of Stereochemistry) start->sn1_intermediate Poor Leaving Group (e.g., OH₂⁺) Polar Protic Solvent sn2_product Inverted Product (Single Diastereomer) sn2_transition->sn2_product sn1_product_mix Mixture of Diastereomers sn1_intermediate->sn1_product_mix

References

  • American Chemical Society. (2025). 3,4-disubstituted piperidines synthesis via enantioselective Tsuji-Trost coupling and cope rearrangement. ACS Fall 2025. [Link]

  • National Center for Biotechnology Information. (2015). Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues. PubMed Central. [Link]

  • Lilly and Company. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed. [Link]

  • National Center for Biotechnology Information. (2022). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. PubMed Central. [Link]

  • Pharmaffiliates. (n.d.). 3-Fluoro-4-methoxypiperidine. [Link]

  • Kunze, B. (2001). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PubMed Central. [Link]

  • Merck & Co., Inc. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. PubMed. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Beilstein-Institut. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. PubMed Central. [Link]

  • Wiley-VCH GmbH. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. PubMed. [Link]

  • Canadian Science Publishing. (n.d.). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. [Link]

  • ResearchGate. (2008). Synthesis of cis- or trans-3,4-Disubstituted Piperidines. [Link]

  • ResearchGate. (2016). Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. [Link]

  • Google Patents. (2010).
  • White Rose eTheses Online. (2011). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. [Link]

  • John Wiley & Sons. (2009). FLUORINATED HETEROCYCLIC COMPOUNDS. [Link]

  • Journal of the Association of Official Analytical Chemists. (1995). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. [Link]

  • National Center for Biotechnology Information. (2016). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. PubMed Central. [Link]

  • Royal Society of Chemistry. (2021). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • SlideShare. (2015). Racemization in peptide synthesis. [Link]

Sources

Optimizing reaction temperature for 4-Fluoro-3-methoxy-piperidine nucleophilic attacks

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: FMP-OPT-403 Subject: Optimizing Reaction Temperature for Nucleophilic Attacks using 4-Fluoro-3-methoxy-piperidine Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Goldilocks" Challenge

You are working with 4-Fluoro-3-methoxy-piperidine , a highly functionalized secondary amine. Unlike standard piperidine, this scaffold presents a unique thermodynamic vs. kinetic conflict :

  • Reduced Nucleophilicity: The electron-withdrawing nature of the fluorine (C4) and methoxy (C3) groups lowers the pKa of the nitrogen (approx. 8.5–9.0 vs. 11.2 for piperidine), requiring higher activation energy (heat) to initiate nucleophilic attack.

  • Thermal Instability: The

    
    -fluoro and 
    
    
    
    -methoxy motifs create a high risk of elimination (HF or MeOH) at elevated temperatures, leading to aromatization or fragmentation.

The Objective: Find the temperature window that enables nucleophilic attack (SN2/SNAr) without triggering E2 elimination.

Module 1: Thermodynamic & Kinetic Logic

To optimize temperature, you must understand the competing pathways. The fluorine atom at C4 is not just a bystander; it inductively deactivates the nitrogen lone pair while simultaneously serving as a potential leaving group under thermal stress.

The Mechanism of Failure vs. Success

The following diagram illustrates the bifurcation point where temperature dictates the outcome.

ReactionPathways Start 4-Fluoro-3-methoxy-piperidine (Nucleophile) TS_Sub Transition State A (Substitution) Start->TS_Sub Moderate Temp (40-60°C) TS_Elim Transition State B (Elimination/Degradation) Start->TS_Elim High Temp (>80°C) Electrophile Electrophile (R-X) Electrophile->TS_Sub Electrophile->TS_Elim Product Target Product (N-Alkylated) TS_Sub->Product Kinetic Control Byproduct Elimination Byproducts (Dienes/Aromatized) TS_Elim->Byproduct Thermodynamic Sink

Figure 1: Reaction Energy Landscape. Note that the elimination pathway (red) becomes accessible primarily when the thermal energy exceeds the stability threshold of the C-F/C-H bonds.

Module 2: Troubleshooting Guide

Use this section to diagnose specific failures in your reaction screening.

Issue 1: Low Conversion (<20%)

Symptoms: Starting material remains unreacted; no byproducts observed.

  • Root Cause: The inductive effect of the Fluorine (

    
     effect) has lowered the HOMO energy of the nitrogen lone pair. The reaction temperature is insufficient to overcome the activation barrier.
    
  • Solution:

    • Increase temperature in 5°C increments .

    • Switch solvent to a higher dielectric constant (e.g., DMSO or DMF) to stabilize the polar transition state.

    • Do not simply add more base; this often does not help nucleophilicity but does increase elimination risk.

Issue 2: Defluorination / "Black Tar" Formation

Symptoms: Formation of new spots on TLC (often UV active due to conjugation); ¹⁹F NMR shows loss of signal or free fluoride peak (-120 to -150 ppm).

  • Root Cause: Temperature is too high (>80°C) or the base is too strong (pKa > 12), triggering E2 elimination of HF.

  • Solution:

    • Cap the temperature at 60°C.

    • Switch to a non-nucleophilic, weaker base (e.g., K₂CO₃ or Cs₂CO₃ instead of NaH or KOtBu).

    • Use the "Ramp-Up" Protocol (see Module 3).

Issue 3: Regioselectivity Loss (if attacking poly-electrophiles)

Symptoms: Mixture of isomers.

  • Root Cause: High temperatures erode the selectivity provided by the steric bulk of the 3-methoxy group.

  • Solution: Lower temperature to 0–20°C and extend reaction time (24–48h).

Module 3: Optimized Experimental Protocol

This protocol is designed for SNAr or SN2 alkylation where the piperidine acts as the nucleophile.

The "Ramp-Up" Temperature Strategy

Instead of setting a fixed temperature, use a dynamic thermal profile to balance reactivity and stability.

StepConditionTemp (°C)DurationPurpose
1 Mixing 0°C15 minSuppress exotherms during base/electrophile addition.
2 Initiation 25°C (RT)2-4 hrsAllow kinetic product to form; monitor by LCMS.
3 Push 40-50°C4-12 hrsOnly if conversion <50% at Step 2.
4 Hard Stop <60°CN/ACRITICAL LIMIT: Above 60°C, HF elimination accelerates.
Recommended Reagent System
  • Solvent: Acetonitrile (MeCN) or DMF. Note: DMF accelerates SNAr but is harder to remove.

  • Base: DIPEA (Hünig's Base) or K₂CO₃. Avoid strong alkoxides.

  • Stoichiometry: 1.0 eq Electrophile : 1.1 eq Piperidine : 2.0 eq Base.

Optimization Workflow Diagram

Follow this logic flow to determine your specific reaction conditions.

OptimizationFlow Start Start Optimization Check_Elec Is Electrophile Activated? (e.g., Alkyl Iodide, Nitro-Aryl) Start->Check_Elec Cond_Mild Condition A: Temp: 25°C Base: DIPEA Solvent: MeCN Check_Elec->Cond_Mild Yes (Highly Reactive) Cond_Push Condition B: Temp: 50°C Base: K2CO3 Solvent: DMF Check_Elec->Cond_Push No (Sluggish) Check_Conv Check Conversion (4h) Cond_Mild->Check_Conv Cond_Push->Check_Conv Success Isolate Product Check_Conv->Success >80% Conv Fail_Low Low Conversion Check_Conv->Fail_Low <20% Conv Fail_Imp Impurities/Elimination Check_Conv->Fail_Imp Complex Mixture Fail_Low->Cond_Push Increase Temp (Max 60°C) Fail_Imp->Cond_Mild Lower Temp / Weaker Base

Figure 2: Decision logic for selecting initial conditions and troubleshooting.

Module 4: Frequently Asked Questions (FAQs)

Q: Why does the reaction turn black at 80°C? A: This indicates decomposition. The 3-methoxy and 4-fluoro groups make the ring susceptible to oxidation and elimination. The "black tar" is often polymerized dienes resulting from HF or MeOH elimination. Keep temperatures below 60°C.

Q: Can I use ethanol or methanol as a solvent? A: Use with caution. While protic solvents can solvate the leaving group (helping SN1 pathways), they can also hydrogen-bond to the piperidine nitrogen, further reducing its nucleophilicity [1]. For SNAr or SN2, polar aprotic solvents (MeCN, DMSO) are preferred to leave the amine "naked" and more reactive.

Q: How does the stereochemistry (cis vs. trans) affect the reaction temperature? A: Yes. If the Fluorine is axial (often preferred in protonated forms due to the charge-dipole effect [2]), the N-H bond is equatorial and more accessible. However, in the free base form used for nucleophilic attack, 3-OMe steric hindrance is the dominant factor. Expect cis-isomers (F and OMe on same side) to require slightly higher temperatures (approx +5-10°C) than trans-isomers due to steric crowding around the nitrogen.

References

  • Nucleofugality and Nucleophilicity of Fluoride in Protic Solvents. Journal of Organic Chemistry. (2025). Mechanistic insights into solvent effects on fluoride and amine reactivity.

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry—A European Journal. (2020). detailed analysis of pKa modulation and conformational preferences in 4-fluoropiperidines.

  • Development of SNAr Nucleophilic Fluorination. NIH / Organic & Biomolecular Chemistry. (2020). Discusses the balance of temperature and elimination in fluorinated systems.

  • Enantioselective Synthesis of β-Fluoro Amines. PubMed Central. (2017). Highlights the reduced basicity and stability challenges of beta-fluoro amines.

Minimizing side reactions in 4-Fluoro-3-methoxy-piperidine amide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Fluoro-3-methoxy-piperidine Amide Coupling

Topic: Minimizing Side Reactions in 4-Fluoro-3-methoxy-piperidine Amide Coupling Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists

Executive Summary

Coupling 4-Fluoro-3-methoxy-piperidine is deceptively challenging. You are battling two converging forces: electronic deactivation (inductive effects from -F and -OMe reduce nucleophilicity) and steric hindrance (the 3-OMe group crowds the reaction center).

Standard protocols (e.g., EDC/HOBt in DCM) often fail here, leading to stalled reactions, guanidinium by-products, or base-mediated HF elimination. This guide provides a self-validating workflow to navigate these issues, prioritizing kinetic control and base management.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My LCMS shows a persistent peak at [M+100] (or similar) relative to the amine, and conversion has stalled. What is this? Diagnosis: This is likely guanidinium formation . Mechanism: Because the fluorinated amine is a poor nucleophile, it reacts too slowly with the activated ester (e.g., O-At/O-Bt ester). Instead, the excess amine attacks the uronium coupling reagent (HATU/HBTU) directly at the central carbon. Solution:

  • Protocol Shift: Pre-activate the acid completely (15-30 mins) before adding the amine.

  • Reagent Switch: Switch to phosphonium reagents (PyBOP) or T3P (Propylphosphonic anhydride) , which do not form stable guanidinium by-products.

Q2: I observe a product with mass [M-20] in the crude mixture. Diagnosis: HF Elimination . Mechanism: Under basic conditions (especially with strong bases like DBU or excess DIPEA), the proton at C3 or C5 is abstracted, leading to the elimination of fluoride and the formation of a tetrahydropyridine (alkene/enol ether). The 3-methoxy group can acidify the C3 proton, making this regioisomer particularly susceptible. Solution:

  • Base Management: Switch to a weaker, non-nucleophilic base like 2,4,6-Collidine (pKa ~7.4) instead of DIPEA (pKa ~10.5).

  • Temperature: Never heat above 40°C. If the reaction is sluggish, use a more reactive activating agent (e.g., Ghosez’s reagent) rather than thermal energy.

Q3: The reaction works, but the yield is low (<40%). How do I drive it to completion? Diagnosis: Electronic Deactivation . Mechanism: The electron-withdrawing fluorine and methoxy groups significantly lower the HOMO energy of the nitrogen lone pair. Solution:

  • Solvent Effect: Switch from DCM or THF to DMF or NMP . Polar aprotic solvents stabilize the polar transition state of the amine attack.

  • Catalysis: Add HOAt (1-Hydroxy-7-azabenzotriazole). The pyridine nitrogen in HOAt provides a "neighboring group effect" that accelerates the aminolysis of the active ester by up to 10-fold compared to HOBt.

Part 2: Mechanistic Pathway Analysis

The following diagram illustrates the kinetic competition between the desired pathway and the two primary failure modes.

G Start Carboxylic Acid + Coupling Reagent (HATU) ActiveEster Activated Ester (O-At Intermediate) Start->ActiveEster Activation (Fast) Guanidine Guanidinium By-Product Start->Guanidine Direct Amine Attack (If Activation Slow) Product Desired Amide ActiveEster->Product Amine Attack (Slow due to EWG) Amine 4-Fluoro-3-methoxy- piperidine Amine->Guanidine Competes with Active Ester Elimination Des-Fluoro Alkene (HF Elimination) Product->Elimination Excess Base (E1cB Mechanism)

Figure 1: Kinetic competition in fluorinated amine coupling. The "Slow" step (green) allows red failure modes to dominate if conditions are unoptimized.

Part 3: Optimized Experimental Protocol

This protocol uses T3P (Propylphosphonic anhydride) . T3P is superior for this scaffold because it drives the equilibrium forward (releasing innocuous phosphates), acts as a water scavenger, and exhibits very low epimerization/elimination rates compared to uronium salts.

Materials
  • Acid: 1.0 equiv

  • Amine: 4-Fluoro-3-methoxy-piperidine (HCl salt or free base), 1.1 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF), 1.5 - 2.0 equiv

  • Base: 2,4,6-Collidine (3.0 - 4.0 equiv)

  • Solvent: DMF (Anhydrous), 0.1 M concentration

Step-by-Step Methodology
  • Dissolution: In a dry vial purged with N₂, dissolve the Carboxylic Acid (1.0 equiv) and the Amine (1.1 equiv) in anhydrous DMF.

    • Note: Unlike HATU, T3P allows one-pot addition; pre-activation is less critical here, but simultaneous presence of acid and amine is preferred to capture the active species immediately.

  • Base Addition: Cool the mixture to 0°C . Add 2,4,6-Collidine dropwise.

    • Why Collidine? It buffers the pH effectively without reaching the basicity threshold required to trigger HF elimination on the piperidine ring [1].

  • Coupling: Add T3P solution dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

    • Checkpoint: Monitor by LCMS. If conversion <50% after 4 hours, do not heat. Add 0.5 equiv more T3P and stir longer.

  • Workup: Dilute with EtOAc. Wash with 0.5 M Citric Acid (to remove collidine and unreacted amine), then Sat. NaHCO₃, then Brine.

    • Caution: Avoid highly basic washes (like 1M NaOH) which could induce HF elimination in the product during workup.

Part 4: Comparative Data & Reagent Selection

The following table summarizes why T3P/Collidine is the preferred system for this specific fluorinated scaffold.

ParameterHATU / DIPEAEDC / HOBtT3P / Collidine (Recommended)
Reaction Rate FastSlowModerate
Guanidinium Risk High (Dominant side reaction)NoneZero
HF Elimination Risk High (due to DIPEA pKa ~10.5)LowVery Low (Collidine pKa ~7.4)
Epimerization ModerateLowVery Low
Purification Difficult (Urea/Guanidine removal)Moderate (Urea removal)Easy (Water soluble by-products)

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Patterson, A. W., et al. (2011).[2][3] Optimization of the T3P-promoted amide bond formation. Tetrahedron Letters. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[4][5] Tetrahedron. Link

Sources

Strategies for separating cis/trans isomers of 4-Fluoro-3-methoxy-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the separation of cis/trans isomers of 4-Fluoro-3-methoxy-piperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the challenge of isolating these specific diastereomers. The presence of both a fluorine atom and a methoxy group on the piperidine ring introduces unique stereoelectronic properties that can make separation non-trivial. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower you to develop robust and efficient separation strategies.

Isomer Characterization: Before You Separate, You Must Differentiate

A prerequisite for any successful separation is a reliable analytical method to distinguish and quantify the cis and trans isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Q: How can I use ¹H NMR to determine the cis/trans configuration of my 4-Fluoro-3-methoxy-piperidine sample?

A: The key lies in analyzing the coupling constants (J values) of the protons on the piperidine ring, particularly H3 and H4. The chair conformation of the piperidine ring dictates specific dihedral angles between adjacent protons, which directly influences the magnitude of their coupling.

  • Trans Isomer: In the most stable chair conformation, the substituents at C3 and C4 will likely be in an equatorial-equatorial or axial-axial arrangement. For a trans-diaxial arrangement of H3 and H4, you would expect a large coupling constant (³J_HH) in the range of 8-12 Hz. This is a strong indicator of the trans configuration.

  • Cis Isomer: For the cis isomer, the relationship between H3 and H4 will be axial-equatorial or equatorial-axial. This results in a much smaller coupling constant, typically in the range of 2-5 Hz.[1]

Furthermore, Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) can provide definitive proof. For the cis isomer, a spatial correlation (cross-peak) will be observed between the protons at C3 and C4, whereas this will be absent in the trans isomer.

Troubleshooting Guide: Common Separation Challenges

This section addresses specific issues you might encounter during experimental work in a question-and-answer format.

Chromatographic Separations (HPLC/SFC)

Q: My cis and trans isomers are co-eluting on my standard C18 reverse-phase HPLC column. What should I do?

A: This is a common issue. The polarity difference between the cis and trans isomers of 4-Fluoro-3-methoxy-piperidine may be insufficient for separation on standard non-polar stationary phases. The piperidine nitrogen can also cause poor peak shape on silica-based columns due to strong interactions with residual silanols.

Causality & Recommended Actions:

  • Switch to Normal Phase or HILIC: The polarity difference between the isomers is the key to separation. Normal Phase HPLC (using a silica, diol, or cyano column) or Hydrophilic Interaction Chromatography (HILIC) will exploit differences in hydrogen bonding and dipole interactions, which are more pronounced between these diastereomers.[2][3]

  • Consider Supercritical Fluid Chromatography (SFC): SFC is an outstanding technique for separating polar and chiral compounds, including substituted amines.[][5] It often provides better resolution and is faster than HPLC. The use of CO₂ as the mobile phase with alcohol modifiers and additives creates a unique separation environment. For basic amines, adding a basic additive like diethylamine (DEA) to the modifier can significantly improve peak shape and selectivity.[6]

  • Derivatization: If separation of the free amine is problematic, consider derivatizing the piperidine nitrogen with a group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl). This removes the basic site, eliminating tailing on silica columns and altering the molecule's conformation and polarity, which can dramatically improve separation.

Q: I'm trying SFC, but my resolution is still poor. How can I optimize the separation?

A: SFC method development involves screening several parameters. Here is a logical workflow to follow for optimization.

sfc_optimization cluster_params Optimization Parameters start Initial SFC Screening (e.g., Chiralcel OD-H, 20% MeOH in CO₂) mod_type Screen Co-Solvents (Methanol, Ethanol, Isopropanol) start->mod_type Poor Resolution mod_percent Adjust Co-Solvent % (Gradient or Isocratic) mod_type->mod_percent additives Screen Additives (e.g., 0.1% DEA, 0.1% TFA) mod_percent->additives columns Screen Stationary Phases (Polysaccharide-based, e.g., AD, AS) (Alternative phases, e.g., Diol, 2-EP) additives->columns temp_bp Optimize Temperature & Backpressure columns->temp_bp

Caption: SFC Optimization Workflow

Expert Insight: The choice of additive is critical. Since 4-Fluoro-3-methoxy-piperidine is a base, a basic additive like diethylamine (DEA) or isopropylamine (IPA) is often required to prevent peak tailing and improve resolution.[6] Sometimes, an acidic additive can form an ion-pair with the analyte, also leading to successful separation.[7]

Crystallization-Based Separations

Q: I want to attempt a fractional crystallization, but my compound is an oil. How can I proceed?

A: Direct crystallization of the free base may be difficult. The most effective strategy for basic compounds like piperidines is diastereomeric salt formation .[8][9] This involves reacting your cis/trans mixture with a single enantiomer of a chiral acid to form two diastereomeric salts. Since diastereomers have different physical properties, they will have different solubilities, allowing for separation by fractional crystallization.[10]

Recommended Chiral Acids for Piperidines:

  • (R)-(-)-Mandelic acid

  • (S)-(+)-Mandelic acid

  • Dibenzoyl-L-tartaric acid

  • (-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA)

  • (+)-Camphorsulfonic acid

Q: My diastereomeric salts are not crystallizing from solution. What are the common causes and solutions?

A: Failure to crystallize is usually a problem of solvent choice or supersaturation.

ProblemCausalityRecommended Solution
Solution remains clear The salt is too soluble in the chosen solvent.Add an anti-solvent slowly (e.g., add heptane to an ethyl acetate solution) until turbidity appears, then warm slightly to redissolve and cool slowly.
Mixture "oils out" The supersaturation level is too high, causing liquid-liquid phase separation instead of nucleation.Dilute the solution with more of the primary solvent, heat to ensure complete dissolution, and then allow for very slow cooling. Seeding with a small crystal can also help.[11]
No precipitation at all The solubility difference between the two diastereomeric salts in the chosen solvent system is minimal.Screen a wider range of solvents with varying polarities (e.g., isopropanol, acetonitrile, acetone, ethanol/water mixtures).

Detailed Experimental Protocols

Protocol 1: SFC Screening for Cis/Trans Isomer Separation

Objective: To establish an effective analytical or semi-preparative SFC method for separating the cis/trans isomers of 4-Fluoro-3-methoxy-piperidine.

Methodology:

  • Sample Preparation: Prepare a stock solution of the cis/trans isomer mixture at 1 mg/mL in methanol.

  • Initial Screening Conditions:

    • Instrument: UPC² System or equivalent.

    • Columns (screen in parallel if possible):

      • Chiralcel OD-H (Cellulose-based)

      • Chiralpak AD-H (Amylose-based)

      • Princeton 2-Ethylpyridine

    • Mobile Phase A: Supercritical CO₂

    • Mobile Phase B (Co-solvent): Methanol

    • Additive: 0.2% Diethylamine (DEA) in the co-solvent.

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Temperature: 40 °C

    • Gradient: 5% to 40% Mobile Phase B over 5 minutes.

  • Analysis & Optimization:

    • Evaluate the chromatograms for resolution between the two isomer peaks.

    • If partial separation is observed, optimize the gradient (make it shallower) or switch to an isocratic method around the elution percentage.

    • If no separation is seen, screen other co-solvents (e.g., ethanol) and additives (e.g., ammonium hydroxide, trifluoroacetic acid). The interaction between the analyte, stationary phase, and mobile phase/additive system is crucial for achieving selectivity.[6][12]

Protocol 2: Diastereomeric Salt Crystallization

Objective: To separate the cis/trans isomers via fractional crystallization of diastereomeric salts.

Methodology:

  • Salt Formation:

    • Dissolve 1.0 equivalent of the cis/trans 4-Fluoro-3-methoxy-piperidine mixture in a suitable solvent (e.g., ethanol or ethyl acetate).

    • In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., L-DTTA) in the same solvent, heating gently if necessary. Note: Using 0.5 eq of resolving agent targets the crystallization of the salt of just one isomer.

    • Slowly add the resolving agent solution to the piperidine solution at room temperature with stirring.

  • Crystallization:

    • Stir the resulting mixture. If a precipitate forms, continue stirring for 1-2 hours to allow for complete crystallization. If no solid forms, slowly add an anti-solvent (e.g., heptane) until the solution becomes cloudy.

    • Alternatively, reduce the solvent volume under reduced pressure and/or cool the solution (e.g., 4 °C overnight).

  • Isolation and Analysis:

    • Collect the resulting solid by filtration and wash with a small amount of cold solvent.

    • Dry the solid. This is your "Crop 1".

    • Analyze the isomeric purity of Crop 1 using your established analytical method (e.g., SFC or NMR).

  • Liberation of the Free Base:

    • Dissolve the purified diastereomeric salt in water.

    • Basify the aqueous solution with 1M NaOH to a pH > 11.

    • Extract the free piperidine isomer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the purified single isomer.

crystallization_workflow start Cis/Trans Isomer Mixture react React with 0.5 eq. Chiral Acid (e.g., L-DTTA) start->react crystallize Induce Crystallization (Cooling / Anti-solvent) react->crystallize filter Filter to Isolate Solid Salt (Crop 1) crystallize->filter liberate Liberate Free Base (Base wash, Extraction) filter->liberate Solid process_mother Process Mother Liquor (Liberate, react with D-DTTA, or concentrate) filter->process_mother Filtrate solid_path Solid Phase liquid_path Mother Liquor isomer1 Pure Isomer 1 liberate->isomer1 isomer2 Enriched Isomer 2 process_mother->isomer2

Caption: Diastereomeric Crystallization Workflow

Frequently Asked Questions (FAQs)

Q: Which separation strategy is better for large-scale (multigram to kg) purification?

A: For large-scale applications, diastereomeric salt crystallization is often the most cost-effective and scalable method.[8] It uses standard chemical processing equipment and avoids the high solvent consumption and capital costs associated with preparative chromatography. However, it requires significant process development to optimize yield and purity. Preparative SFC is becoming a viable alternative as the technology matures, offering faster processing times and easier solvent removal (CO₂ simply evaporates) compared to preparative HPLC.

Q: How do the fluorine and methoxy substituents specifically impact the separation?

A: These substituents are critical:

  • Basicity (pKa) Modulation: The electron-withdrawing fluorine atom, particularly at the 3-position, will lower the basicity (pKa) of the piperidine nitrogen compared to an unsubstituted piperidine.[13] This can affect interactions with the stationary phase in chromatography and the choice of pH during salt formation and liberation.

  • Conformational Locking: The stereoelectronic interactions (e.g., hyperconjugation, dipole-dipole interactions) involving the C-F and C-O bonds can influence the conformational equilibrium of the piperidine ring.[14] One isomer might be more conformationally rigid than the other, presenting a different shape profile to a chiral stationary phase or affecting its ability to pack into a crystal lattice.

  • Polarity and Dipole Moment: The cis and trans isomers will have different net dipole moments. This difference is a primary driver for separation in normal phase, HILIC, and SFC.[3]

Q: Can I predict which isomer will be easier to crystallize or will elute first in chromatography?

A: While not always certain without experimental data, some general principles apply:

  • Crystallization: Often, the more stable, conformationally rigid, and symmetrical isomer will form a more stable crystal lattice and crystallize more readily. Computational modeling of crystal packing can sometimes offer predictive insights.

  • Chromatography: In normal phase chromatography, the isomer with the more exposed polar groups (the nitrogen lone pair, the ether oxygen, and the fluorine) will interact more strongly with the polar stationary phase and typically have a longer retention time. The elution order can be difficult to predict and depends heavily on the specific stationary phase and mobile phase conditions.

References

  • US2850549A - Separation of cis and trans isomers - Google P
  • How to separate isomers by Normal phase HPLC?
  • US3880925A - Separation and purification of cis and trans isomers - Google P
  • Separation of cis/trans isomers - Chrom
  • Breaking Down the Methods: Chromatography and Crystalliz
  • Enantiomeric Purific
  • US4874473A - Separation of diastereomers by extractive distillation - Google P
  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - NIH.
  • Piperidine(110-89-4) 1H NMR spectrum - ChemicalBook.
  • HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes - MSU Chemistry.
  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - RSC Publishing.
  • Diastereomeric recrystalliz
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC - PubMed Central.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online.
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Upd
  • Supercritical fluid chromatographic resolution of water soluble isomeric carboxyl/amine terminated peptides facilitated via mobile phase water and ion pair form
  • Separation of diastereomers by crystallization with seeding : r/OrganicChemistry - Reddit.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - ResearchG
  • Isolation of enantiomers via diastereomer crystallis
  • Full article: Separation of Amino Acids and Peptides with Supercritical Fluids Chrom
  • How NMR Helps Identify Isomers in Organic Chemistry?

Sources

Validation & Comparative

A Predictive Guide to the 1H NMR Spectral Interpretation of 4-Fluoro-3-methoxy-piperidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Foundational Principles: The Piperidine Scaffold

The piperidine ring, a saturated heterocycle, adopts a chair conformation to minimize steric and torsional strain. In its unsubstituted form, the 1H NMR spectrum is relatively simple, characterized by three main proton environments due to rapid chair-chair interconversion at room temperature, which averages the axial and equatorial positions.[1]

  • H2/H6 (axial and equatorial): Protons alpha to the nitrogen atom are the most deshielded due to the inductive effect of the nitrogen.

  • H3/H5 (axial and equatorial): Protons beta to the nitrogen.

  • H4 (axial and equatorial): Protons gamma to the nitrogen.

A representative 1H NMR spectrum of piperidine in CDCl3 shows broad signals for these protons, typically with the H2/H6 protons appearing around 2.8 ppm, and the H3/H5 and H4 protons resonating further upfield, around 1.6-1.7 ppm and 1.5 ppm, respectively.[1] The complexity and resolution of these signals are highly dependent on the solvent and the rate of nitrogen inversion and ring flipping.

Building Complexity: A Comparative Analysis of Mono-substituted Piperidines

To predict the 1H NMR spectrum of 4-Fluoro-3-methoxy-piperidine, we will first examine the spectral features of its mono-substituted precursors: 4-fluoropiperidine and 3-methoxypiperidine. This analysis will allow us to understand the individual electronic and conformational effects of the fluoro and methoxy substituents on the piperidine ring.

The Influence of the 4-Fluoro Substituent

The introduction of a highly electronegative fluorine atom at the 4-position is expected to induce significant changes in the 1H NMR spectrum. The primary effects are:

  • Inductive Deshielding: The fluorine atom will withdraw electron density, deshielding nearby protons. This effect is strongest for the geminal proton (H4) and diminishes with distance.

  • Through-Bond H-F Coupling: The 19F nucleus (spin I = 1/2) will couple with nearby protons, leading to characteristic splitting patterns. The magnitude of the coupling constant (J) is dependent on the dihedral angle between the coupled nuclei.

  • H4: This proton will be significantly deshielded and will appear as a complex multiplet due to coupling with the adjacent H3 and H5 protons, as well as a large geminal H-F coupling.

  • H3/H5: These protons will experience a moderate deshielding effect and will show coupling to H2/H6 and H4 protons.

  • H2/H6: These protons will be the least affected by the 4-fluoro substituent in terms of chemical shift but will still display coupling to the H3/H5 protons.

The conformational equilibrium of 4-fluoropiperidine is also a critical factor. Studies have shown that in the 4-fluoropiperidinium ion, the equatorial conformer is significantly stabilized in aqueous solution.[3][4] This preference will influence the observed coupling constants.

The Influence of the 3-Methoxy Substituent

The methoxy group at the 3-position introduces both inductive and potential conformational effects.

  • Inductive Deshielding: The electronegative oxygen atom will deshield the geminal proton (H3) and, to a lesser extent, the adjacent H2 and H4 protons.

  • Methoxy Signal: A characteristic singlet integrating to three protons for the -OCH3 group is expected, typically in the range of 3.3-3.5 ppm.

  • Conformational Preference: The steric bulk of the methoxy group may influence the chair conformation equilibrium.

Experimental data for 3-methylpiperidine can serve as a useful proxy to understand substitution at the 3-position.[5] The protons at C2 and C6 in 3-methylpiperidine show distinct chemical shifts, with the proton cis to the methyl group appearing at a different shift than the trans proton. A similar, but more pronounced, effect is expected for the more electronegative methoxy group.

The Predicted 1H NMR Spectrum of 4-Fluoro-3-methoxy-piperidine

By combining the anticipated effects of the 4-fluoro and 3-methoxy substituents, we can construct a predicted 1H NMR spectrum for 4-Fluoro-3-methoxy-piperidine. The piperidine ring will likely exist in a chair conformation, and the relative stereochemistry of the substituents (cis or trans) will be a major determinant of the final spectrum. Assuming a trans-diaxial or trans-diequatorial arrangement as the most stable conformers, we can predict the following features:

Table 1: Predicted 1H NMR Chemical Shifts and Multiplicities for 4-Fluoro-3-methoxy-piperidine

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityRationale for Prediction
OCH3 ~3.4sCharacteristic singlet for a methoxy group.
H3 ~3.5 - 3.8dddDeshielded by the adjacent methoxy group. Coupled to H2 (axial and equatorial) and H4.
H4 ~4.5 - 4.8dtmSignificantly deshielded by the geminal fluorine atom. Will appear as a doublet of triplet of multiplets due to large J(H,F) and coupling to H3 and H5 protons.
H2ax ~3.0 - 3.2dddAlpha to nitrogen and deshielded. Coupled to H2eq, H3ax, and H3eq.
H2eq ~2.8 - 3.0dddAlpha to nitrogen and deshielded. Coupled to H2ax, H3ax, and H3eq.
H6ax ~2.9 - 3.1dddAlpha to nitrogen and deshielded. Coupled to H6eq, H5ax, and H5eq.
H6eq ~2.7 - 2.9dddAlpha to nitrogen and deshielded. Coupled to H6ax, H5ax, and H5eq.
H5ax ~1.8 - 2.0mInfluenced by both substituents. Coupled to H6ax, H6eq, H5eq, and H4.
H5eq ~1.6 - 1.8mInfluenced by both substituents. Coupled to H6ax, H6eq, H5ax, and H4.
NH Broadbr sExchangeable proton, chemical shift is concentration and solvent dependent.

Note: These are estimations and the actual spectrum may vary based on solvent, temperature, and the specific stereoisomer.

Experimental Protocol for 1H NMR Acquisition

To validate the predicted spectrum, the following experimental protocol is recommended for acquiring a high-resolution 1H NMR spectrum of 4-Fluoro-3-methoxy-piperidine.

Materials:

  • 4-Fluoro-3-methoxy-piperidine sample (5-10 mg)

  • Deuterated chloroform (CDCl3) or other suitable deuterated solvent

  • NMR tube (5 mm)

  • NMR spectrometer (400 MHz or higher recommended for better resolution)

Procedure:

  • Dissolve approximately 5-10 mg of the 4-Fluoro-3-methoxy-piperidine sample in ~0.6 mL of CDCl3 directly in the NMR tube.

  • Cap the NMR tube and gently invert several times to ensure complete dissolution.

  • Insert the NMR tube into the spectrometer's spinner turbine.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a standard 1D 1H NMR spectrum. Typical parameters for a 400 MHz spectrometer would be:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-2 seconds

    • Number of scans: 16-64 (depending on sample concentration)

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (CHCl3 at 7.26 ppm).

  • Integrate the signals to determine the relative number of protons for each multiplet.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

  • For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Visualizing Structural Relationships and Spectral Assignments

The following diagram illustrates the structure of 4-Fluoro-3-methoxy-piperidine and the predicted proton assignments.

Caption: Predicted 1H NMR assignments for 4-Fluoro-3-methoxy-piperidine.

Conclusion

This guide demonstrates a powerful, predictive approach to interpreting the 1H NMR spectrum of a complex molecule, 4-Fluoro-3-methoxy-piperidine, in the absence of direct experimental data. By systematically analyzing the spectral contributions of the parent piperidine scaffold and its mono-substituted analogues, we have constructed a detailed and scientifically grounded prediction of the chemical shifts and coupling patterns. This comparative methodology not only provides a valuable tool for the structural verification of this specific compound but also reinforces fundamental principles of NMR spectroscopy for the broader scientific community. The provided experimental protocol offers a clear pathway for the empirical validation of these predictions.

References

  • Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. [Link]

  • PubChem. 4-Fluoropiperidine. [Link]

  • ATB (Automated Topology Builder). 4-Fluoropiperidine. [Link]

  • Ystenes, M., et al. (2015). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Magnetic Resonance in Chemistry, 53(12), 1030-1038. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy - 1H NMR Chemical Shifts. [Link]

Sources

LC-MS Identification of 4-Fluoro-3-methoxy-piperidine Metabolites: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The 4-Fluoro-3-methoxy-piperidine scaffold represents a critical structural motif in modern medicinal chemistry, often employed to modulate basicity (pKₐ) and metabolic stability (via fluorine substitution) while enhancing solubility (via the ether linkage). However, the metabolic identification (MetID) of this scaffold presents unique analytical challenges due to the competing physicochemical effects of the electron-withdrawing fluorine and the electron-donating methoxy group.

This guide objectively compares the performance of Orbitrap (Thermo Fisher Scientific) and Q-TOF (Quadrupole Time-of-Flight, e.g., Agilent/Sciex/Bruker) platforms for the elucidation of these specific metabolites. It synthesizes experimental protocols with high-resolution accurate mass (HRAM) data interpretation strategies.

The Analytical Challenge
  • Isobaric Interferences: Hydroxylation (+15.9949 Da) vs. N-oxidation (+15.9949 Da).

  • Mass Defect: The presence of Fluorine (-1.3 mDa mass defect relative to H) requires precise mass defect filtering (MDF).

  • Fragmentation Complexity: Differentiating between loss of HF (20 Da), loss of H₂O (18 Da), and loss of CH₃OH (32 Da) requires high spectral accuracy.

Technology Comparison: Orbitrap vs. Q-TOF[8][9]

For the specific application of identifying fluorinated piperidine metabolites, the choice of HRAM platform fundamentally dictates the confidence level of structural elucidation.

Comparative Performance Matrix
FeatureOrbitrap (e.g., Q Exactive / Exploris)Q-TOF (e.g., 6500 series / X500R)Application to 4-F-3-OMe-Piperidine
Resolving Power (FWHM) Ultra-High (>140,000 @ m/z 200)High (30,000 - 60,000)Orbitrap Wins: Critical for resolving fine isotopes of sulfur/carbon in complex biological matrices (microsomes/plasma).
Mass Accuracy < 1-3 ppm (Internal Cal)< 2-5 ppm (External/Internal)Tie: Both are sufficient for elemental formula generation (

).
Scan Speed Moderate (12-40 Hz)Fast (>50-100 Hz)Q-TOF Wins: Better for capturing narrow peaks in UHPLC, essential if metabolites co-elute rapidly.
Dynamic Range > 4-5 orders> 4-5 ordersTie: Both handle the dynamic range between parent drug and trace metabolites well.
Fragmentation HCD (Higher-energy C-trap Dissociation)CID (Collision Induced Dissociation)Orbitrap Wins: HCD often yields richer low-mass fragments (diagnostic F-immonium ions) compared to standard CID.
Isotopic Fidelity Excellent (Fine Structure)GoodOrbitrap Wins: Can resolve

vs

peaks, aiding in confirming the piperidine ring integrity.
Expert Insight: Why Resolution Matters Here

In the metabolism of 4-fluoro-3-methoxy-piperidine, oxidative defluorination (exchange of F for OH) results in a mass shift of -1.9957 Da. A lower resolution instrument might confuse this with a loss of H₂ (-2.0156 Da) if mass accuracy drifts. The Orbitrap's ultra-high resolution provides a distinct advantage in confirming the retention or loss of the Fluorine atom via Isotopic Fine Structure (IFS) analysis.

Experimental Protocol: In Vitro Metabolite Generation

To generate the metabolites for LC-MS analysis, a standardized liver microsome incubation protocol is required.

Reagents & Materials[6][10]
  • Substrate: 4-Fluoro-3-methoxy-piperidine analog (10 µM final conc).

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl₂).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

Step-by-Step Workflow
  • Pre-incubation: Mix HLM and Buffer at 37°C for 5 min.

  • Initiation: Add Substrate (10 µM) and NADPH system.

  • Incubation: Shake at 37°C for 0, 15, 30, and 60 minutes .

    • Note: The 0-min point serves as the negative control to rule out non-enzymatic degradation.

  • Termination: Add 3 volumes of Quench solution (Ice-cold ACN). Vortex for 30s.

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C.

  • Preparation: Transfer supernatant to LC vials. Dilute 1:1 with water to improve peak shape on Reverse Phase columns.

LC-MS/MS Methodology

This method is optimized to retain polar piperidine metabolites while separating isomers.

Liquid Chromatography (UHPLC)[11]
  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).

    • Rationale: The T3 bonding technology retains polar amines (like the N-oxide metabolite) better than standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 2% B (Isocratic hold for polar metabolites)

    • 1-10 min: 2% -> 40% B

    • 10-12 min: 40% -> 95% B (Wash)

    • 12.1 min: Re-equilibrate at 2% B.

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

Mass Spectrometry (Source Parameters)
  • Ionization: ESI Positive Mode (+).

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Acquisition Mode:

    • Orbitrap: Full MS / dd-MS² (TopN = 5). Resolution: 70,000 (MS1), 17,500 (MS2).

    • Q-TOF: Auto MS/MS. Scan rate: 3-5 spectra/sec.

Metabolite Identification & Signaling Pathways[4]

Diagnostic Fragmentation (MS/MS)

Identification relies on detecting specific neutral losses and diagnostic ions.

  • Parent Ion:

    
    
    
  • Diagnostic Loss 1 (Methanol): Loss of 32 Da (

    
    ) indicates the methoxy group is intact.
    
  • Diagnostic Loss 2 (HF): Loss of 20 Da (

    
    ) confirms the presence of Fluorine.
    
  • Piperidine Ring: Characteristic fragments at

    
     84 or 102 (if F is retained) suggest the ring is intact.
    
Predicted Metabolic Map

The following diagram illustrates the primary metabolic pathways for the 4-fluoro-3-methoxy-piperidine scaffold.

MetabolicPathway cluster_legend Reaction Types Parent Parent Drug (4-F-3-OMe-Piperidine) M1 M1: O-Desmethyl (4-F-3-OH-Piperidine) [-14 Da] Parent->M1 CYP2D6/3A4 (O-Demethylation) M2 M2: N-Oxide [+16 Da] Parent->M2 FMO/CYP (N-Oxidation) M3 M3: Hydroxylation (C-Hydroxylation) [+16 Da] Parent->M3 CYP (C-Hydroxylation) M4 M4: Oxidative Defluorination (Ketone Formation) [-2 Da vs Parent] M3->M4 Unstable gem-diol (-HF) Legend Phase I Metabolism

Caption: Predicted Phase I metabolic pathways including O-demethylation, N-oxidation, and oxidative defluorination.

Workflow for Data Processing

To confidently identify these metabolites, a Mass Defect Filtering (MDF) workflow is essential.

Workflow DataAcq 1. Data Acquisition (Full Scan MS + dd-MS2) MDF 2. Mass Defect Filtering (Filter: Parent Mass Defect ± 50 mDa) DataAcq->MDF PeakPick 3. Peak Picking & Alignment (Remove Background Ions) MDF->PeakPick FragMatch 4. MS2 Fragment Matching (Search for HF loss, Neutral Loss 32) PeakPick->FragMatch StructElucid 5. Structure Elucidation (Markush Generation) FragMatch->StructElucid

Caption: Step-by-step data processing workflow utilizing Mass Defect Filtering (MDF) for fluorinated metabolites.

Quantitative Summary of Metabolites

The table below summarizes the theoretical


 values (assuming a generic parent formula 

for the scaffold core, MW ~133.09 for calculation purposes - Note: Adjust based on actual full drug structure).
Metabolite IDBiotransformationFormula ChangeMass Shift (Da)Key MS2 Fragment
Parent --0.0000

M1 O-Demethylation

-14.0156Loss of

(phenol)
M2 N-Oxidation

+15.9949

(Loss of O)
M3 Hydroxylation

+15.9949Loss of

M4 Defluorination

-1.9957No HF loss observed

Note on Isomers: M2 (N-oxide) and M3 (C-hydroxyl) are isobaric. They are distinguished by:

  • Retention Time: N-oxides typically elute earlier on Reverse Phase (HSS T3) than C-hydroxyls.

  • Fragmentation: N-oxides show a characteristic loss of 16 Da (Oxygen) or 17 Da (OH radical), whereas C-hydroxyls typically lose 18 Da (Water).

Conclusion

For the identification of 4-Fluoro-3-methoxy-piperidine metabolites , the Orbitrap platform is generally recommended over Q-TOF for discovery-phase MetID due to its superior resolution of fine isotopic structures and ability to distinguish the specific mass defect introduced by the fluorine atom. However, Q-TOF remains a viable, high-throughput alternative if chromatographic resolution (UHPLC) is maximized to separate isobaric species.

Key Takeaway: Success relies on the combination of HSS T3 column chemistry (to retain polar metabolites) and Mass Defect Filtering (to isolate fluorinated species from matrix background).

References

  • Rochat, B. (2016).[1] Trends in Analytical Chemistry. "The Switch is On: From Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry."

  • Zhu, M., et al. (2010). Drug Metabolism and Disposition. "Detection and characterization of metabolites in biological matrices using mass defect filtering of liquid chromatography/high resolution mass spectrometry data."

  • Holcapek, M., et al. (2012). Journal of Chromatography A. "Recent developments in liquid chromatography–mass spectrometry and related techniques."

  • Wagener, T., et al. (2020).[2] ACS Catalysis.[2] "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation."

  • Purser, S., et al. (2008). Chemical Society Reviews. "Fluorine in medicinal chemistry."

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.